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  • Product: 8H-Indeno[5,4-b]furan
  • CAS: 4876-20-4

Core Science & Biosynthesis

Foundational

8H-Indeno[5,4-b]furan Core Scaffold: Structural Analysis, Synthesis, and Pharmacological Applications

Introduction & Structural Rationale As a Senior Application Scientist specializing in GPCR ligands and neuropharmacology, I present this technical analysis of the 8H-indeno[5,4-b]furan core scaffold. This fused 5-6-5 tri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

As a Senior Application Scientist specializing in GPCR ligands and neuropharmacology, I present this technical analysis of the 8H-indeno[5,4-b]furan core scaffold. This fused 5-6-5 tricyclic system represents a masterclass in bioisosteric replacement and conformational restriction, most notably serving as the pharmacophore for Ramelteon (TAK-375), a highly potent MT1/MT2 melatonin receptor agonist used for the treatment of insomnia ()[1].

The transition from the endogenous indole core of melatonin to the indeno-furan system was engineered to overcome severe metabolic liabilities and poor receptor selectivity.

Causality of the Scaffold Design:

  • Conformational Locking: Endogenous melatonin possesses a 5-methoxy group that is freely rotatable, incurring a significant entropic penalty upon receptor binding. In the indeno[5,4-b]furan core, the oxygen atom is locked within the rigid furan ring. This pre-organization perfectly mimics the spatial orientation of the 5-methoxy group, providing a massive entropic advantage during binding ()[2].

  • Steric Alignment: X-ray crystallography of MT1 and MT2 receptors reveals that the hydrophobic binding pocket is lined with specific valine residues (Val191^5.42 in MT1 and Val204^5.42 in MT2). The angularly fused cyclopentane (indene) ring optimally vectors the ethylamide side chain into the orthosteric site, avoiding steric clashes with these residues[2].

  • Metabolic Stability: The replacement of the pyrrole N-H (which is highly susceptible to rapid oxidative degradation) with a furan oxygen enhances the functional half-life and eliminates off-target cross-reactivity with 5-HT (serotonin) receptors.

Pharmacological Profiling & Quantitative Data

The structural rigidification in the indeno-furan scaffold translates to profound differences in receptor affinity and selectivity. The table below summarizes the binding kinetics, demonstrating the superiority of the synthetic scaffold over the endogenous ligand.

CompoundMT1 Affinity (Kᵢ, nM)MT2 Affinity (Kᵢ, nM)MT3 Affinity (Kᵢ, nM)Selectivity (MT1/MT3)
Melatonin 0.0800.38324.1~0.003
Ramelteon (Indeno-furan core) 0.0140.1122650.0~189,285

Data sourced from in vitro radioligand binding assays using CHO cells expressing human MT1/MT2 ()[3]. Note the extreme selectivity against the MT3 site (quinone reductase 2).

Synthetic Methodology of the Core Scaffold

The synthesis of the primary building block, 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, requires a highly regioselective approach to construct the furan ring onto an indanone precursor[4]. The following protocol utilizes a Claisen rearrangement to overcome steric hindrance at the C7 position.

Synthesis A 6-Hydroxy-1-indanone B 6-Allyloxy-1-indanone A->B Allyl bromide, K2CO3 (O-Alkylation) C 7-Allyl-6-hydroxy-1-indanone B->C Heat, N,N-dimethylaniline (Claisen Rearrangement) D 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one (Core Scaffold) C->D 1. O3, CH2Cl2/MeOH 2. Acidic Cyclization E (E)-2-(...furan-8-ylidene)acetonitrile D->E Diethyl cyanomethylphosphonate (HWE Olefination) F Ramelteon E->F 1. Asymmetric Hydrogenation 2. Nitrile Reduction 3. Propionylation

Synthesis workflow of the 8H-indeno[5,4-b]furan core scaffold and Ramelteon.

Step-by-Step Protocol: Synthesis of 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one
  • O-Alkylation: React 6-hydroxy-1-indanone (1.0 eq) with allyl bromide (1.2 eq) and K₂CO₃ in acetone at reflux for 12 hours to yield 6-allyloxy-1-indanone ()[5].

    • Causality: K₂CO₃ acts as a mild base to deprotonate the phenol without causing unwanted aldol condensation of the indanone ketone.

  • Claisen Rearrangement: Dissolve 6-allyloxy-1-indanone in N,N-dimethylaniline and heat to 200°C under N₂ for 13 hours[5].

    • Causality: This [3,3]-sigmatropic rearrangement is thermodynamically driven. N,N-dimethylaniline is chosen for its high boiling point and basicity, which prevents acid-catalyzed side reactions. The allyl group migrates exclusively to the sterically hindered C7 position due to the directing effect of the fused ring system.

    • Self-Validation: The reaction's success is confirmed by the reappearance of a broad -OH stretch at ~3300 cm⁻¹ in FTIR, indicating the regeneration of the phenol group.

  • Ozonolysis: Cool a solution of 7-allyl-6-hydroxy-1-indanone in CH₂Cl₂/MeOH to -78°C. Bubble O₃ gas through the solution until the starting material is consumed, then quench with dimethyl sulfide[5].

    • Causality: Ozonolysis selectively cleaves the terminal alkene of the allyl group to form an intermediate aldehyde, which is perfectly positioned for intramolecular cyclization.

  • Acidic Cyclization: Treat the resulting aldehyde with a catalytic amount of p-toluenesulfonic acid (pTSA) in toluene at reflux, using a Dean-Stark trap to remove water.

    • Causality: The acid catalyzes the intramolecular attack of the C6-hydroxyl onto the C7-aldehyde, followed by dehydration to aromatize the furan ring, yielding the rigid 8H-indeno[5,4-b]furan core.

Receptor Pharmacology & Signaling Cascade

The 8H-indeno[5,4-b]furan core functions as a full agonist at MT1 and MT2 receptors. Both are G-protein coupled receptors (GPCRs) that primarily couple to Gᵢ/Gₒ proteins[3].

Signaling Ligand 8H-Indeno[5,4-b]furan Agonist Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor High Affinity Binding GProtein Gi / Go Protein Receptor->GProtein Activation AC Adenylyl Cyclase GProtein->AC Inhibition (αi subunit) cAMP cAMP Levels ↓ AC->cAMP Decreased Synthesis PKA PKA Activity ↓ cAMP->PKA Reduced Activation CREB CREB Phosphorylation ↓ PKA->CREB Reduced Phosphorylation Sleep Circadian Rhythm Regulation CREB->Sleep Gene Expression Modulation

MT1/MT2 GPCR signaling pathway modulated by 8H-indeno[5,4-b]furan agonists.

Upon binding the indeno-furan ligand, the receptor undergoes a conformational shift that activates the Gᵢ protein. The αᵢ subunit dissociates and directly inhibits adenylyl cyclase (AC), leading to a rapid decrease in intracellular cyclic AMP (cAMP)[3]. This reduction in cAMP suppresses Protein Kinase A (PKA) activity, ultimately modulating the phosphorylation of CREB (cAMP response element-binding protein) to regulate circadian rhythm gene expression and facilitate sleep onset[6].

Experimental Protocol: In Vitro MT1/MT2 Receptor Binding Assay

To validate the binding affinity of newly synthesized indeno-furan derivatives, a robust radioligand competition assay is required.

Step-by-Step Methodology:
  • Membrane Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing human MT1 or MT2 receptors. Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂) and centrifuge at 40,000 × g for 20 minutes[3].

    • Causality: CHO cells lack endogenous melatonin receptors, ensuring that all specific binding is attributed to the transfected human targets. Mg²⁺ is critical as it stabilizes the high-affinity state of the GPCR-G protein complex.

  • Radioligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2-[¹²⁵I]iodomelatonin (final concentration 0.05 nM), and varying concentrations of the indeno-furan test compound (10⁻¹² to 10⁻⁵ M)[3].

    • Causality: 2-[¹²⁵I]iodomelatonin is utilized instead of [³H]melatonin because its exceptionally high specific activity (~2200 Ci/mmol) allows for the accurate determination of sub-nanomolar Kᵢ values characteristic of the indeno-furan scaffold.

  • Non-Specific Binding (NSB) Determination: Define NSB by adding 10 µM unlabeled melatonin to control wells.

    • Self-Validation: If the radioactive counts in the NSB wells exceed 10% of total binding, the filter washing stringency must be increased, or lipid partitioning of the test compound is occurring.

  • Equilibration & Filtration: Incubate the assay at 25°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: The 25°C incubation ensures thermodynamic equilibrium is reached without receptor degradation. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and count radioactivity using a gamma counter. Calculate Kᵢ values using the Cheng-Prusoff equation.

References

  • Uchikawa, O. et al. "Discovery of a Potent and Orally Bioavailable Melatonin Receptor Agonist." Journal of Medicinal Chemistry, 2002.[Link]

  • Kato, K. et al. "Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist." Neuropharmacology, 2005.[Link]

  • Teva Pharmaceutical Industries Ltd. "Process for preparing 1,2,6,7-tetrahydro-8h-indeno[5,4-b]furan-8-one.
  • "1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one." PubChem, National Center for Biotechnology Information.[Link]

  • "RAMELTEON tablet." DailyMed, National Institutes of Health.[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties and Stability of the 8H-Indeno[5,4-b]furan Core

Abstract The 8H-indeno[5,4-b]furan scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry, forming the core of various biologically active compounds. This technical guide provides a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 8H-indeno[5,4-b]furan scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry, forming the core of various biologically active compounds. This technical guide provides a comprehensive analysis of the predicted physicochemical properties and stability of the parent 8H-indeno[5,4-b]furan core. In the absence of extensive experimental data for the parent molecule, this guide synthesizes information from its derivatives, the fundamental chemistry of its constituent furan and indene rings, and computational predictions. It further serves as a practical resource for researchers by detailing robust, step-by-step experimental protocols for the determination of key physicochemical and stability parameters, adhering to international regulatory standards. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and methodological tools necessary to effectively work with and characterize this important chemical entity.

Introduction: The 8H-Indeno[5,4-b]furan Scaffold

The fusion of an indene and a furan ring system gives rise to the 8H-indeno[5,4-b]furan core, a tricyclic heteroaromatic compound. This structure is notably present in a variety of pharmacologically active agents, including melatonin receptor agonists.[1] The arrangement of the fused rings and the presence of the oxygen heteroatom in the furan moiety bestow unique electronic and steric properties upon the molecule, influencing its interactions with biological targets and its overall developability as a drug candidate. A thorough understanding of its fundamental physicochemical properties and stability is therefore paramount for any research and development program centered on this scaffold.

Caption: Molecular Structure of 8H-indeno[5,4-b]furan.

Predicted Physicochemical Properties

The furan ring imparts a degree of polarity to the otherwise nonpolar polycyclic aromatic hydrocarbon (PAH)-like structure.[2] Furan itself is a colorless, volatile liquid that is slightly soluble in water.[3] The indene moiety contributes to the molecule's lipophilicity and planarity. As a polycyclic aromatic system, 8H-indeno[5,4-b]furan is expected to be a solid at room temperature with limited aqueous solubility.

The following table summarizes the predicted and known physicochemical properties of 8H-indeno[5,4-b]furan and a key derivative, providing a comparative overview.

PropertyPredicted/Known ValueSource/Rationale
Molecular Formula C₁₁H₈O-
Molecular Weight 156.18 g/mol Calculated
Appearance Predicted: White to off-white solidBased on related polycyclic aromatic compounds.
Melting Point Not available for parent. 133-137 °C for 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one.[4]
Boiling Point Predicted: >200 °CExtrapolated from the properties of similar PAHs.
Solubility Predicted: Poorly soluble in water, soluble in common organic solvents (e.g., DMSO, DMF, alcohols).Based on the general solubility of PAHs and the known solubility of furan.[2][3]
logP (Octanol-Water Partition Coefficient) Predicted: ~2.5-3.5Computational prediction based on fragment methods for fused heterocyclic systems.[5][6]
pKa Predicted: Not significantly acidic or basic.The furan oxygen is a very weak base, and there are no readily ionizable protons.

Chemical Stability Profile

The stability of the 8H-indeno[5,4-b]furan core is largely dictated by the reactivity of the furan ring, which is known to be susceptible to several degradation pathways.

Oxidative Stability

The furan ring is prone to oxidation. Atmospheric oxidation, often initiated by hydroxyl radicals, can lead to ring-opening and the formation of dicarbonyl compounds.[7][8] The presence of the fused indene system may modulate this reactivity, but a general sensitivity to oxidizing agents should be assumed. Forced degradation studies using agents like hydrogen peroxide are crucial to elucidate the specific oxidative degradation products.

Hydrolytic Stability

The furan ring is susceptible to acid-catalyzed hydrolysis, which can lead to ring-opening.[9][10] The stability of the furan ring is significantly influenced by substituents. While the parent 8H-indeno[5,4-b]furan is expected to be relatively stable at neutral pH, its stability in acidic or basic media should be experimentally verified.

Photostability

Furan-containing compounds can undergo photodegradation upon exposure to light, particularly UV radiation.[11][12] This can involve photoisomerization and subsequent reactions leading to a variety of degradation products. Photostability testing according to ICH Q1B guidelines is essential to determine the need for light-protective packaging for any drug substance or product containing this scaffold.

Experimental Protocols for Characterization

To address the lack of experimental data, this section provides detailed, generalized protocols for determining the key physicochemical and stability properties of 8H-indeno[5,4-b]furan.

Workflow for Physicochemical and Stability Assessment

Caption: General workflow for the characterization of 8H-indeno[5,4-b]furan.

Solubility Determination (Thermodynamic Shake-Flask Method)

Objective: To determine the equilibrium solubility of 8H-indeno[5,4-b]furan in various solvents.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 8H-indeno[5,4-b]furan to a series of vials containing different solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO).

    • Ensure enough solid is present to maintain saturation throughout the experiment.

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter the aliquot through a suitable filter (e.g., 0.22 µm PTFE) to remove any remaining solid.

  • Quantification:

    • Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample to determine the concentration of dissolved 8H-indeno[5,4-b]furan.

  • Data Analysis:

    • Calculate the solubility as the mean of at least three independent determinations.

LogP Determination (Shake-Flask Method - OECD 107)

Objective: To determine the n-octanol/water partition coefficient (LogP) of 8H-indeno[5,4-b]furan.

Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together for at least 24 hours and then allowing the phases to separate.

  • Partitioning:

    • Prepare a stock solution of 8H-indeno[5,4-b]furan in the pre-saturated n-octanol.

    • Add a known volume of this stock solution to a known volume of pre-saturated water in a suitable vessel.

    • Shake the vessel vigorously for a set period to allow for partitioning between the two phases.

  • Phase Separation:

    • Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification:

    • Carefully sample both the n-octanol and aqueous phases.

    • Determine the concentration of 8H-indeno[5,4-b]furan in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

Forced Degradation Studies

Objective: To investigate the intrinsic stability of 8H-indeno[5,4-b]furan under various stress conditions.

4.4.1. Hydrolytic Stability

  • Sample Preparation: Prepare solutions of 8H-indeno[5,4-b]furan in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water) conditions.

  • Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).

  • Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and any degradation products.

4.4.2. Oxidative Stability

  • Sample Preparation: Prepare a solution of 8H-indeno[5,4-b]furan in a suitable solvent.

  • Stress Conditions: Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide) and incubate at room temperature for a defined period (e.g., 24 hours).

  • Analysis: Analyze the sample using a stability-indicating HPLC method to determine the extent of degradation and identify major degradation products.

4.4.3. Photostability (ICH Q1B)

  • Sample Preparation: Expose solid 8H-indeno[5,4-b]furan and a solution of the compound in a photochemically inert solvent to a light source. Prepare a dark control sample wrapped in aluminum foil.

  • Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: After exposure, compare the samples to the dark control for any changes in physical appearance and analyze by a stability-indicating HPLC method to quantify any degradation.

Conclusion

The 8H-indeno[5,4-b]furan core represents a valuable scaffold in drug discovery. While direct experimental data on its physicochemical properties and stability are currently limited, this guide provides a robust predictive framework based on the known chemistry of its constituent rings and derivatives. The provided experimental protocols offer a clear path for researchers to generate the necessary empirical data to fully characterize this important molecule. A thorough understanding of these fundamental properties is a critical enabler for the successful development of novel therapeutics based on the 8H-indeno[5,4-b]furan scaffold.

References

  • Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A. ([Link])

  • An Efficient Synthesis of 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one. Organic Preparations and Procedures International. ([Link])

  • Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. PubMed. ([Link])

  • Polycyclic aromatic hydrocarbon. Wikipedia. ([Link])

  • The Atmospheric Oxidation of Furan and Methyl Substituted Furans Initiated by Hydroxyl Radicals. ResearchGate. ([Link])

  • The photohydrolysis of furans. Science. ([Link])

  • Furan. Wikipedia. ([Link])

  • IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Revised and Updated. Part 3. Neat Organic Solvents. AIP Publishing. ([Link])

  • An Efficient Synthesis of 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one. Taylor & Francis Online. ([Link])

  • Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. IAEA. ([Link])

  • Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies. ([Link])

  • Hybrid Biocatalysis with Photoelectrocatalysis for Renewable Furan Derivatives' Valorization: A Review. MDPI. ([Link])

  • Oxidation of furans (Review). ResearchGate. ([Link])

  • Synthesis, crystal structure, and DFT of (R)-2-(8-hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl) acetonitrile. Taylor & Francis Online. ([Link])

  • On the Bronsted Acid-Catalyzed Homogeneous Hydrolysis of Furans. ResearchGate. ([Link])

  • Process for preparing 1,2,6,7-tetrahydro-8h-indeno[5,4-b]furan-8-one.
  • Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. ResearchGate. ([Link])

  • Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products. ResearchGate. ([Link])

  • 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one. PubChem. ([Link])

  • 2H-Indeno[5,4-b]furan-8-ol, 1,6,7,8-tetrahydro. LookChem. ([Link])

  • Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. PMC. ([Link])

  • On the Brønsted acid-catalyzed homogeneous hydrolysis of furans. Semantic Scholar. ([Link])

  • Synthesis, crystal structure, and DFT of (R)-2-(8-hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl) acetonitrile. Taylor & Francis Online. ([Link])

  • The Photohydrolysis of Furans. Scribd. ([Link])

  • 1,2,6,7-Tetra hydro-8H-Indeno[5,4-b] furan-8-one. Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd.. ([Link])

  • 1,2,6,7-Tetrahydro-8H-Indeno[5,4-B]Furan-8-One. PharmaCompass.com. ([Link])

  • 8H-Indeno[5,4-b]furan (8CI). NextSDS. ([Link])

  • Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. ([Link])

  • In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. SpringerLink. ([Link])

  • Synthesis, crystal structure, and DFT of ( R )-2-(8-hydroxy-1,6,7,8-tetrahydro-2 H -indeno[5,4-b]furan-8-yl) acetonitrile. ResearchGate. ([Link])

  • (8S)-1,6,7,8-Tetrahydro-2H-indeno(5,4-b)furan-8-ethanamine. PubChem. ([Link])

  • High-throughput electronic property prediction of cyclic molecules with 3D-enhanced machine learning. PMC. ([Link])

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  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. ResearchGate. ([Link])

  • Computational methods for predicting properties. ProtoQSAR. ([Link])

  • Synthesis, crystal structure, and DFT of (R)-2-(8-hydroxy- 1,6,7,8-tetrahydro-2H-indeno[5 - Taylor & Francis. (https://www.tandfonline.com/doi/pdf/10.1080/15421406.2023.2206714)
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Foundational

The 8H-Indeno[5,4-b]furan Core: A Scaffolding Guide to Structure-Activity Relationships for Researchers and Drug Development Professionals

Introduction: The Emergence of the 8H-Indeno[5,4-b]furan Scaffold in Medicinal Chemistry The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a significant...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of the 8H-Indeno[5,4-b]furan Scaffold in Medicinal Chemistry

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a significant focus on heterocyclic scaffolds that offer unique three-dimensional arrangements and opportunities for diverse functionalization. Among these, the rigid, tricyclic 8H-indeno[5,4-b]furan core has emerged as a privileged structure, particularly in the design of high-affinity ligands for G-protein coupled receptors (GPCRs). Its compact and sterically defined framework provides an excellent platform for the precise orientation of pharmacophoric elements, enabling potent and selective interactions with biological targets.

This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 8H-indeno[5,4-b]furan analogs. While the primary focus of existing research has been on the development of potent and selective melatonin (MT) receptor agonists, this guide will also explore the untapped potential of this scaffold in other therapeutic areas, drawing insights from the broader family of furan-containing bioactive molecules. We will delve into the synthetic strategies employed to access this core and its derivatives, the critical structural modifications that govern biological activity, and the experimental protocols used to validate their pharmacological profiles.

I. The 8H-Indeno[5,4-b]furan Core as a Melatonin Receptor Agonist: A Deep Dive into SAR

The most well-documented therapeutic application of the 8H-indeno[5,4-b]furan scaffold is as a potent mimic of the endogenous neurohormone melatonin.[1][2] Melatonin activates two primary receptor subtypes, MT1 and MT2, which are involved in regulating circadian rhythms, sleep, and other physiological processes. The 8H-indeno[5,4-b]furan core has been successfully employed to develop highly potent and selective MT2 receptor agonists.[1][2]

Key Structural Features and Their Impact on Melatonin Receptor Affinity and Selectivity

The exploration of 1,6-dihydro-2H-indeno[5,4-b]furan derivatives has yielded significant insights into the structural requirements for potent and selective melatonin receptor agonism.[1][2] The core scaffold itself is a potent mimic of the 5-methoxy indole core of melatonin.[1]

A key determinant of MT2 selectivity is the nature of the substituent at the 7-position of the indenofuran core.[1] Introduction of a bulky, lipophilic group at this position, such as a cyclohexylmethyl group, dramatically increases selectivity for the MT2 receptor over the MT1 receptor.[1][2] This is a critical finding, as the development of subtype-selective melatonin ligands is a major goal in the field to dissect the specific physiological roles of each receptor and to develop therapeutics with improved side-effect profiles.

The N-acetylethylamine side chain, a characteristic feature of melatonin, is also crucial for high-affinity binding. Modifications to this side chain can modulate potency and efficacy.

Table 1: Structure-Activity Relationship of 7-Substituted 1,6-Dihydro-2H-indeno[5,4-b]furan Analogs as Melatonin Receptor Ligands [1][2]

CompoundR1 Substituent at 7-positionMT1 K_i (nM)MT2 K_i (nM)MT1/MT2 Selectivity
8 H0.0450.0222.0
9 i-Propyl0.0480.0281.7
15 Cyclohexylmethyl9.590.012799

Data synthesized from Koike et al., J. Med. Chem. 2011, 54 (9), 3436–3444.[1][2]

The data clearly illustrates that while the unsubstituted analog 8 and the i-propyl substituted analog 9 exhibit high affinity for both MT1 and MT2 receptors, the introduction of the larger cyclohexylmethyl group in analog 15 leads to a remarkable 799-fold selectivity for the MT2 receptor.[1] This highlights the critical role of the 7-position in dictating subtype selectivity.

II. Synthetic Strategies for Accessing the 8H-Indeno[5,4-b]furan Core and its Analogs

The synthesis of 8H-indeno[5,4-b]furan analogs typically commences from the key intermediate, 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one.[1] This tricyclic ketone serves as a versatile building block for introducing diversity at various positions of the scaffold.

Experimental Protocol: Synthesis of 7-Substituted 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ones

A robust and widely employed method for introducing substituents at the 7-position involves an Aldol condensation followed by hydrogenation.[1]

Step 1: Aldol Condensation

  • To a solution of 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one in a suitable solvent (e.g., THF), add the desired aldehyde or ketone.

  • Add a base (e.g., sodium hydroxide solution) and stir the reaction mixture at an elevated temperature (e.g., 60 °C) for a sufficient duration (e.g., 3 days).

  • Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of sodium hydrogen carbonate, and extract the product with an organic solvent (e.g., EtOAc).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting α,β-unsaturated ketone by washing with a suitable solvent (e.g., diethyl ether) to yield the 7-alkylidene derivative.

Step 2: Hydrogenation

  • Dissolve the 7-alkylidene derivative in a suitable solvent (e.g., methanol or ethanol).

  • Add a hydrogenation catalyst (e.g., 10% palladium on carbon).

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere until the reaction is complete.

  • Remove the catalyst by filtration and concentrate the filtrate to obtain the 7-alkyl substituted 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one.

Synthesis_Workflow start 1,2,6,7-Tetrahydro-8H- indeno[5,4-b]furan-8-one aldol Aldol Condensation (NaOH, THF, 60°C) start->aldol aldehyde_ketone Aldehyde or Ketone aldehyde_ketone->aldol unsaturated_ketone 7-Alkylidene intermediate aldol->unsaturated_ketone Formation of α,β-unsaturated ketone hydrogenation Hydrogenation (H₂, Pd/C) unsaturated_ketone->hydrogenation final_product 7-Alkyl substituted 1,2,6,7-tetrahydro-8H- indeno[5,4-b]furan-8-one hydrogenation->final_product Reduction of double bond

Caption: Synthetic workflow for 7-alkylation.

III. Biological Evaluation of 8H-Indeno[5,4-b]furan Analogs

The pharmacological characterization of novel 8H-indeno[5,4-b]furan analogs involves a series of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects.

Experimental Protocol: Radioligand Binding Assay for Melatonin Receptors

This assay is fundamental for determining the binding affinity (K_i) of the synthesized compounds for the MT1 and MT2 receptors.

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing either the human MT1 or MT2 receptor.

  • Incubation: Incubate the cell membranes with a radioligand (e.g., [³H]-melatonin) and varying concentrations of the test compound in a suitable buffer.

  • Separation: After incubation, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition binding curves. Calculate the K_i value using the Cheng-Prusoff equation.

Binding_Assay_Workflow membranes Cell Membranes (MT1 or MT2 expressing) incubation Incubation membranes->incubation radioligand Radioligand ([³H]-melatonin) radioligand->incubation test_compound Test Compound (Varying concentrations) test_compound->incubation filtration Rapid Filtration incubation->filtration Separation of bound and free ligand scintillation Scintillation Counting filtration->scintillation Measurement of radioactivity analysis Data Analysis (IC₅₀ and K_i determination) scintillation->analysis

Caption: Radioligand binding assay workflow.

IV. Beyond Melatonin Receptors: Exploring the Untapped Potential of the 8H-Indeno[5,4-b]furan Scaffold

While the research on 8H-indeno[5,4-b]furan analogs has been predominantly focused on melatonin receptors, the broader class of furan-containing heterocycles exhibits a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The rigid and planar nature of the indenofuran core, coupled with its potential for diverse substitution, suggests that it could serve as a valuable scaffold for targeting other biological macromolecules.

For instance, numerous benzofuran and naphthofuran derivatives have demonstrated potent anticancer activity through various mechanisms, such as the inhibition of kinases and topoisomerases, and the induction of apoptosis.[4][6][7] The structural similarity of the 8H-indeno[5,4-b]furan core to these known anticancer agents provides a strong rationale for exploring its potential in oncology.

Similarly, furan and benzofuran derivatives have been investigated for their anti-inflammatory properties, often through the modulation of key inflammatory pathways such as NF-κB.[8] The electron-rich furan ring can participate in various non-covalent interactions with protein targets, making it an attractive component for the design of enzyme inhibitors and receptor modulators.

Future research endeavors should focus on the systematic exploration of the SAR of 8H-indeno[5,4-b]furan analogs against a broader range of biological targets. High-throughput screening of a diverse library of these compounds against various enzyme and receptor panels could unveil novel therapeutic opportunities.

Future_Directions core 8H-Indeno[5,4-b]furan Core melatonin Melatonin Receptor Agonists (Established Activity) core->melatonin anticancer Anticancer Agents (Potential Activity) core->anticancer anti_inflammatory Anti-inflammatory Agents (Potential Activity) core->anti_inflammatory other Other CNS Targets (Exploratory) core->other

Caption: Future research directions for the scaffold.

V. Conclusion

The 8H-indeno[5,4-b]furan scaffold has proven to be a highly valuable core in the design of potent and selective melatonin receptor agonists. The detailed SAR studies have provided a clear understanding of the structural requirements for high affinity and, notably, for achieving MT2 receptor selectivity. The synthetic accessibility of this tricyclic system allows for extensive derivatization and optimization of its pharmacological properties.

While the current body of literature is concentrated on its role in modulating the melatonergic system, the inherent structural features of the 8H-indeno[5,4-b]furan core, combined with the diverse biological activities of related furan-containing heterocycles, strongly suggest a broader therapeutic potential. It is imperative for the medicinal chemistry community to expand the investigation of this promising scaffold to other disease areas, thereby unlocking its full potential in the development of novel therapeutics. This guide serves as a foundational resource to stimulate and inform such future explorations.

VI. References

  • Koike, T., Hoashi, Y., Takai, T., Nakayama, M., Yukuhiro, N., Ishikawa, T., Hirai, K., & Uchikawa, O. (2011). 1,6-Dihydro-2H-indeno[5,4-b]furan derivatives: design, synthesis, and pharmacological characterization of a novel class of highly potent MT₂-selective agonists. Journal of Medicinal Chemistry, 54(9), 3436–3444. [Link]

  • Koike, T., Hoashi, Y., Takai, T., Nakayama, M., Yukuhiro, N., Ishikawa, T., Hirai, K., & Uchikawa, O. (2011). 1,6-Dihydro-2H-indeno[5,4-b]furan derivatives: design, synthesis, and pharmacological characterization of a novel class of highly potent MT₂-selective agonists. PubMed, 21473625. [Link]

  • Uchikawa, O., Koike, T., et al. (2011). Synthesis of a Novel Series of Tricyclic Dihydrofuran Derivatives: Discovery of 8,9-Dihydrofuro[3,2-c]pyrazolo[1,5-a]pyridines as Melatonin Receptor (MT1/MT2) Ligands. Journal of Medicinal Chemistry, 54(11), 3979-3983. [Link]

  • Alizadeh, M., Jalal, M., Hamed, K., Saber, A., Kheirouri, S., Pourteymour Fard Tabrizi, F., & Kamari, N. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Current Drug Discovery Technologies, 17(4), 465-474. [Link]

  • El-Sayed, M. A., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2022). Anticancer therapeutic potential of benzofuran scaffolds. Bioorganic Chemistry, 128, 106093. [Link]

  • Raghavendra, S. M., Kumaraswamy, M. N., Nagarsha, K. M., Sharanakumar, T. M., Ramamurthy, P. C., & Latha, K. P. (2023). Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. Journal of Drug Delivery and Therapeutics, 13(6), 133-142. [Link]

  • PubChem. 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one. [Link]

  • Al-Ostath, A., Al-Qawasmeh, R. A., & Taha, M. O. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2847. [Link]

  • Uchikawa, O., Koike, T., et al. (2011). Synthesis of a Novel Series of Tricyclic Dihydrofuran Derivatives: Discovery of 8,9-Dihydrofuro[3,2-c]pyrazolo[1,5-a]pyridines as Melatonin Receptor (MT1/MT2) Ligands. Journal of Medicinal Chemistry. [Link]

  • Acar, Ç., & Gökçe, M. (2023). Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells. Acta Chimica Slovaca, 16(1), 1-9. [Link]

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • NextSDS. 8H-Indeno[5,4-b]furan (8CI) — Chemical Substance Information. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Strategic Approach to the Total Synthesis of the 8H-Indeno[5,4-b]furan Core

Abstract The 8H-indeno[5,4-b]furan scaffold is a privileged heterocyclic system in medicinal chemistry, most notably as the core of Ramelteon, a potent and selective melatonin receptor agonist used for the treatment of i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 8H-indeno[5,4-b]furan scaffold is a privileged heterocyclic system in medicinal chemistry, most notably as the core of Ramelteon, a potent and selective melatonin receptor agonist used for the treatment of insomnia.[1] This document provides a detailed guide to a robust and efficient total synthesis route for constructing this tricyclic system. We will focus on a strategically optimized pathway that builds the key intermediate, 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, from a commercially available starting material. This application note consolidates field-proven insights, explains the causality behind experimental choices, and provides detailed, step-by-step protocols to ensure reproducibility for researchers in organic synthesis and drug discovery.

Introduction: The Significance of the Indenofuran Scaffold

The fusion of an indane system with a furan ring creates the tricyclic 8H-indeno[5,4-b]furan structure. This scaffold has garnered significant attention as a bioisostere for the 5-methoxy indole core of melatonin.[2][3] This structural mimicry has led to the development of highly potent and selective ligands for melatonin receptors (MT1 and MT2), which are crucial targets for regulating circadian rhythms.[2][4] The successful synthesis of this core is a critical step in the discovery of new chemical entities for treating neurological disorders.[5]

This guide will detail a synthetic route that prioritizes efficiency and scalability, moving away from earlier, more cumbersome nine-step syntheses.[1] Our chosen strategy involves the construction of the cyclopentanone ring onto a pre-existing dihydrobenzofuran-like precursor, which is itself derived from a commercially available indanone.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target scaffold reveals a convergent strategy. The core tricycle, represented by the key intermediate 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (6) , can be disconnected via an intramolecular Friedel-Crafts acylation. This key step forms the five-membered cyclopentanone ring. The precursor for this cyclization is a proprionic acid derivative attached to a dihydrobenzofuran-like system. A more efficient "forward-looking" strategy, however, starts from 6-methoxyindan-1-one (7 ), transforming it into the necessary precursor for the key intramolecular cyclization.

G Target 8H-Indeno[5,4-b]furan Derivatives Intermediate_1 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one (6) Target->Intermediate_1 Functionalization Precursor_1 Arylpropionic Acid Precursor (11) Intermediate_1->Precursor_1 Intramolecular Friedel-Crafts Acylation StartingMaterial 6-Methoxyindan-1-one (7) Precursor_1->StartingMaterial Multi-step transformation

Caption: Retrosynthetic approach for 8H-indeno[5,4-b]furan derivatives.

Synthetic Workflow and Protocols

The forward synthesis begins with 6-methoxyindan-1-one and proceeds through a series of transformations to build the fused furan ring and then cyclize the final five-membered ring.

A 6-Methoxyindan-1-one (7) B Intermediate (8) A->B  1. NaBH4  2. PPh3, CBr4 C Intermediate (9) B->C  KOH, Reflux D Intermediate (10) C->D  1. n-BuLi  2. Ethylene Oxide E Arylpropionic Acid Chloride (11) D->E  1. Jones Oxidation  2. (COCl)2 F 1,2,6,7-Tetrahydro-8H-indeno [5,4-b]furan-8-one (6) E->F  AlCl3, CH2Cl2

Caption: Overall synthetic workflow from 6-methoxyindan-1-one.

Protocol 1: Synthesis of 5-Bromo-6-methoxyindane

This initial two-step, one-pot sequence reduces the ketone and subsequently converts the resulting alcohol to a bromide, setting the stage for subsequent reactions.

  • Rationale: Sodium borohydride provides a mild and effective reduction of the ketone. The subsequent Appel reaction using triphenylphosphine and carbon tetrabromide is a classic method for converting alcohols to alkyl bromides with inversion of stereochemistry, although stereochemistry is not critical at this stage.

  • Step-by-Step Protocol:

    • Dissolve 6-methoxyindan-1-one (1 equivalent) in methanol at 0 °C.

    • Add sodium borohydride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

    • Stir for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Dissolve the crude alcohol in dichloromethane. Add triphenylphosphine (1.5 equivalents).

    • Cool the mixture to 0 °C and add carbon tetrabromide (1.5 equivalents) portion-wise.

    • Stir at room temperature for 4 hours.

    • Concentrate the reaction mixture and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 5-bromo-6-methoxyindane.

Protocol 2: Synthesis of 2,3-Dihydrobenzofuran Precursor

This sequence involves functional group manipulations to prepare the molecule for the crucial Friedel-Crafts cyclization. The exact multi-step transformation from 6-methoxyindan-1-one to the key precursor for cyclization involves several steps which are consolidated here based on the strategy outlined in the literature.[1]

  • Rationale: The synthesis proceeds by forming an arylpropionic acid derivative, which is the necessary precursor for the intramolecular Friedel-Crafts acylation. This involves introducing a two-carbon chain (which becomes the propionic acid) and then demethylating the methoxy group to allow for furan ring formation. A more streamlined approach detailed in the literature achieves this transformation efficiently.[1] The final step before cyclization is the conversion of the carboxylic acid to the more reactive acyl chloride.

  • Step-by-Step Protocol (Conceptual consolidation based on[1]):

    • The synthesis begins by converting 6-methoxyindan-1-one (7 ) into a suitable precursor for Friedel-Crafts acylation. This involves a sequence of reactions to introduce a propionyl side chain.

    • A key intermediate (10 ) is formed, which is a propionic acid derivative of the indane system.

    • The carboxylic acid (10 ) is converted to the acid chloride (11 ) to activate it for cyclization. To a solution of the crude acid (10 ) in dichloromethane, add oxalyl chloride (2.0 equivalents) and a catalytic amount of DMF at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride (11 ), which is used immediately in the next step.

Protocol 3: Intramolecular Friedel-Crafts Acylation to form the Tricyclic Ketone (6)

This is the key ring-forming step that constructs the cyclopentanone portion of the indenofuran core.

  • Rationale: The intramolecular Friedel-Crafts acylation is a powerful method for forming cyclic ketones.[6] A strong Lewis acid, such as aluminum chloride (AlCl₃) or a protic acid like polyphosphoric acid (PPA), is used to catalyze the electrophilic attack of the acyl chloride onto the electron-rich aromatic ring.

  • Step-by-Step Protocol:

    • Prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous dichloromethane at 0 °C.

    • Add a solution of the crude acid chloride 11 (1 equivalent) in dichloromethane dropwise to the suspension.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

    • Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure. The crude product is then purified.

    • Recrystallize the crude solid from ethyl acetate to afford pure 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (6 ) as an off-white solid.[1]

Summary of a Reported Efficient Synthesis

An efficient synthesis of the key intermediate 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (6) has been reported with good yields.[1] The final cyclization and recrystallization step, for instance, can proceed with high efficiency.

StepStarting MaterialKey ReagentsProductReported YieldReference
1Crude arylpropionic acid (from 10 )(COCl)₂, cat. DMFCrude acid chloride 11 ~Quantitative[1]
2Crude acid chloride 11 AlCl₃ or PPA1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one (6) 65% (from 10 )[1]

Further Functionalization

The tricyclic ketone 6 is a versatile intermediate.[5] From this point, a variety of functional groups can be introduced. For example, to synthesize derivatives similar to those studied as MT2-selective agonists, the ketone can be converted to an amine via reductive amination, followed by acylation.[2]

  • Example Protocol: N-Acetylation

    • To a solution of the corresponding amine derivative (e.g., N-[2-(1,6-Dihydro-2H-indeno[5,4-b]furan-8-yl)ethyl]amine) (1.0 equivalent) in methylene chloride, add triethylamine (2.0 equivalents).[2]

    • Add acetyl chloride (1.2 equivalents) dropwise.[2]

    • Stir the mixture at room temperature for 10-30 minutes.[2]

    • Add water and ethyl acetate. Wash the organic layer with saturated aqueous sodium hydrogen carbonate and brine.[2]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the N-acylated product.[2]

Conclusion

The synthetic route presented here, starting from 6-methoxyindan-1-one, offers an efficient and reliable pathway to the medicinally important 8H-indeno[5,4-b]furan core. The key intramolecular Friedel-Crafts acylation provides a robust method for constructing the final tricyclic system. The resulting ketone is a versatile intermediate, allowing for diverse functionalization to explore this chemical space for potential therapeutic agents. The protocols described herein are based on established literature procedures and provide a solid foundation for researchers aiming to synthesize this valuable heterocyclic scaffold.

References

  • Koike, T., Hoashi, Y., Takai, T., et al. (2011). 1,6-Dihydro-2H-indeno[5,4-b]furan Derivatives: Design, Synthesis, and Pharmacological Characterization of a Novel Class of Highly Potent MT2-Selective Agonists. Journal of Medicinal Chemistry, 54(9), 4222-4239. [Link]

  • Koike, T., Hoashi, Y., Takai, T., et al. (2011). 1,6-Dihydro-2H-indeno[5,4-b]furan derivatives: design, synthesis, and pharmacological characterization of a novel class of highly potent MT₂-selective agonists. PubMed, National Library of Medicine. [Link]

  • Wang, B., Zhang, L., Fu, K., et al. (2009). An Efficient Synthesis of 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one. Organic Preparations and Procedures International, 41(4), 341-345. [Link]

  • Taylor & Francis Online. (2009). An Efficient Synthesis of 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one. [Link]

  • Google Patents. (2006).
  • Google Patents. (2009). Process for preparing 1,2,6,7-tetrahydro-8h-indeno[5,4-b]furan-8-one.
  • Taylor & Francis Online. (2023). Synthesis, crystal structure, and DFT of (R)-2-(8-hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl) acetonitrile. [Link]

  • ChEMBL, EMBL-EBI. (n.d.). 1,6-Dihydro-2H-indeno[5,4-b]furan derivatives: design, synthesis, and pharmacological characterization of a novel class of highly potent MT... [Link]

Sources

Application

Application Notes & Protocols: The 8H-indeno[5,4-b]furan Scaffold in Sleep Disorder Drug Design

Introduction: A Scaffold of Significance for Melatonergic Drug Discovery The quest for novel therapeutics for sleep disorders, particularly insomnia, has led researchers to explore molecular scaffolds that can effectivel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Scaffold of Significance for Melatonergic Drug Discovery

The quest for novel therapeutics for sleep disorders, particularly insomnia, has led researchers to explore molecular scaffolds that can effectively and safely modulate the body's master clock. The pineal hormone melatonin is central to regulating the sleep-wake cycle, primarily through its interaction with two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2, located in the suprachiasmatic nucleus (SCN) of the hypothalamus[1]. Direct modulation of these receptors presents a powerful strategy for treating insomnia and circadian rhythm disorders.

The 8H-indeno[5,4-b]furan core has emerged as a privileged scaffold in this field. Its rigid, tricyclic structure serves as a potent mimic of the 5-methoxy indole core of endogenous melatonin, allowing for high-affinity binding to melatonin receptors[2][3]. The true breakthrough for this scaffold came with the design and synthesis of Ramelteon, an FDA-approved hypnotic agent for the treatment of insomnia characterized by difficulty with sleep onset[3][4]. Ramelteon, chemically known as (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide, validated the therapeutic potential of this chemical series and catalyzed further exploration[3].

These application notes provide a detailed guide for researchers engaged in the design and evaluation of novel 8H-indeno[5,4-b]furan derivatives. We will delve into the mechanistic underpinnings, synthetic strategies, and essential in vitro and in vivo protocols required to identify and characterize new chemical entities for the treatment of sleep disorders.

Mechanism of Action: Targeting the Melatonergic System

The therapeutic effects of 8H-indeno[5,4-b]furan derivatives are mediated through their agonist activity at MT1 and MT2 receptors. Both receptors are members of the Gi/o family of GPCRs[1][5].

  • MT1 Receptor Agonism: Activation of the MT1 receptor is believed to suppress the firing rate of SCN neurons, leading to a decrease in alertness and promoting sleep onset.

  • MT2 Receptor Agonism: Activation of the MT2 receptor is primarily involved in phase-shifting the circadian clock, helping to realign a disrupted sleep-wake cycle[6].

Upon agonist binding, the Gi alpha subunit dissociates from the beta-gamma subunit. The activated Gi alpha subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors like protein kinase A (PKA), ultimately altering neuronal excitability and promoting sleep.

G_protein_signaling cluster_membrane Cell Membrane MT_Receptor MT1/MT2 Receptor G_Protein Gi/o Protein (α, β, γ subunits) MT_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Ligand 8H-indeno[5,4-b]furan Agonist Ligand->MT_Receptor Binds ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Modulates Neuronal_Activity ↓ Neuronal Firing (Sleep Promotion) CREB->Neuronal_Activity Leads to

Caption: MT1/MT2 Receptor Signaling Pathway.

Synthetic Protocol: Synthesis of a Core Intermediate

The synthesis of 8H-indeno[5,4-b]furan derivatives often involves a multi-step process. The following protocol outlines the synthesis of a key intermediate, N-[2-(1,6-Dihydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide, based on established literature procedures[2]. This demonstrates the core chemistry required to build the scaffold.

Protocol 1: Synthesis of N-[2-(1,6-Dihydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide

Rationale: This protocol builds the functionalized side chain onto the core tricyclic system, which is crucial for receptor interaction. Each step is designed to achieve the target transformation with good yield and purity.

Step 1: Synthesis of 7-Benzylidene-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one

  • To a vigorously stirred solution of 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (10.0 g, 57.4 mmol) in methylene chloride (300 mL), add benzaldehyde (7.00 mL, 68.9 mmol) and activated basic aluminum oxide (150 g).

  • Stir the mixture at room temperature for 1 hour.

  • Filter the aluminum oxide and wash thoroughly with methylene chloride.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the resulting solid from a mixture of ethyl acetate and hexane to yield the product as a white solid[2].

Step 2: Synthesis of 7-(Cyclohexylmethyl)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one

  • Prepare a solution of the product from Step 1 (8.00 g, 29.8 mmol) in methanol (200 mL).

  • Add 10% palladium on carbon (500 mg) to the solution.

  • Hydrogenate the mixture at room temperature for 3 hours under a hydrogen atmosphere.

  • Add THF (200 mL) to the mixture and filter to remove the catalyst.

  • Concentrate the filtrate. Wash the residue with methanol to yield the product[2]. (Note: This protocol describes a different C7 substituent than the final target compound but illustrates the key hydrogenation step. The synthesis of the direct precursor to the final compound follows similar principles)

Step 3: Synthesis of N-[2-(1,6-Dihydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide (Compound 8 in[2])

  • To a solution of 2-(1,6-dihydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine (1.20 g, 5.05 mmol) in methylene chloride (50 mL), add triethylamine (1.41 mL, 10.1 mmol).

  • Add acetyl chloride (431 μL, 6.06 mmol) to the mixture.

  • Stir at room temperature for 10 minutes.

  • Add water and ethyl acetate. Separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium hydrogen carbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the final product[2].

In Vitro Evaluation: Characterizing Receptor Interaction

Once synthesized, novel compounds must be evaluated in vitro to determine their affinity for the target receptors and their functional activity (i.e., whether they are agonists, antagonists, or inverse agonists).

Receptor Binding Affinity

Protocol 2: Radioligand Binding Assay for MT1/MT2 Receptors

Rationale: This competitive binding assay quantifies the affinity (Ki) of a test compound for the MT1 and MT2 receptors by measuring its ability to displace a known high-affinity radioligand.

  • Cell Culture & Membrane Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing human MT1 or MT2 receptors. Harvest cells and homogenize in a cold buffer to prepare cell membranes. Centrifuge and resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand 2-[¹²⁵I]iodomelatonin (final concentration ~20-40 pM), and varying concentrations of the test compound (e.g., 10⁻¹² to 10⁻⁵ M).

  • Nonspecific Binding: In separate wells, add a high concentration of a non-radiolabeled ligand (e.g., 1 µM melatonin) to determine nonspecific binding.

  • Incubation: Incubate the plates at 37°C for 60-90 minutes.

  • Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate the specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use nonlinear regression (one-site competition model) to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Compound IDScaffold ModificationMT1 Kᵢ (nM)[2]MT2 Kᵢ (nM)[2]MT1/MT2 Selectivity Ratio
Melatonin Endogenous Ligand0.240.122
Compound 8 No C7 substituent0.0450.0222.05
Compound 15 C7-cyclohexylmethyl9.590.012799
Functional Activity

Protocol 3: Forskolin-Stimulated cAMP Accumulation Assay

Rationale: This assay determines the functional activity of the test compound. Since MT1/MT2 are Gi-coupled, an agonist will inhibit the forskolin-induced increase in intracellular cAMP.

  • Cell Culture: Use CHO cells expressing MT1 or MT2 receptors. Seed cells in a 96-well plate and allow them to attach overnight.

  • Pre-treatment: Replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and the test compound at various concentrations. Incubate for 15-30 minutes.

  • Stimulation: Add forskolin (a direct activator of adenylyl cyclase) to all wells (except the basal control) to a final concentration of ~1 µM.

  • Incubation: Incubate for another 15-30 minutes at 37°C.

  • Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. Use a sigmoidal dose-response model to calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists). A potent agonist will show a low EC₅₀ value and a significant reduction in cAMP levels compared to the forskolin-only control[5].

In Vivo Evaluation: Assessing Sleep-Promoting Efficacy

Promising compounds from in vitro screening must be tested in vivo to confirm their therapeutic effect in a whole-organism context. Rodent models are standard for evaluating hypnotic and chronobiotic properties[7].

Protocol 4: EEG/EMG-Based Sleep Analysis in a Rodent Model of Insomnia

Rationale: This is the gold-standard method for objectively measuring sleep stages and architecture in preclinical models. Electroencephalography (EEG) measures brain wave activity, while electromyography (EMG) measures muscle tone, allowing for precise differentiation between wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep[8][9].

  • Surgical Implantation: Anesthetize adult male rats or mice and surgically implant EEG and EMG electrodes for chronic recording. Allow for a recovery period of at least one week.

  • Habituation: Acclimate the animals to the recording chambers and tethered cabling system for several days.

  • Baseline Recording: Record baseline sleep-wake data for 24-48 hours to establish a normal diurnal pattern for each animal.

  • Insomnia Induction (Optional but Recommended): To model sleep-onset insomnia, administer a stimulant like caffeine (e.g., 15-30 mg/kg, IP) at the beginning of the light phase (the normal sleep period for rodents)[8][9]. Alternatively, a "first night effect" model can be used by moving the mouse to an unfamiliar clean cage[10].

  • Drug Administration: Administer the test compound (e.g., 1-30 mg/kg) or vehicle via the desired route (e.g., oral gavage, IP injection) shortly after the insomnia-inducing stimulus or at the start of the light phase.

  • Data Acquisition: Record continuous EEG/EMG data for at least 6-8 hours post-dosing.

  • Sleep Scoring & Analysis: Manually or automatically score the recorded data in 10-second epochs as Wake, NREM, or REM. Key parameters to analyze include:

    • Sleep Latency: Time from drug administration to the first continuous episode of NREM sleep.

    • Total Sleep Time: Total duration of NREM and REM sleep over the recording period.

    • Sleep Architecture: Percentage of time spent in each stage and the number/duration of sleep bouts.

in_vivo_workflow cluster_setup Phase 1: Preparation cluster_experiment Phase 2: Experimentation (Repeated for each compound/dose) cluster_analysis Phase 3: Data Analysis Surgery EEG/EMG Electrode Implantation Recovery Surgical Recovery (7-10 days) Surgery->Recovery Habituation Acclimation to Recording Chambers Recovery->Habituation Baseline 24h Baseline EEG/EMG Recording Habituation->Baseline Induction Insomnia Induction (e.g., Caffeine IP) Baseline->Induction Dosing Administer Test Compound or Vehicle (PO/IP) Induction->Dosing Recording 6-8h Post-Dose EEG/EMG Recording Dosing->Recording Scoring Sleep Stage Scoring (Wake, NREM, REM) Recording->Scoring Analysis Calculate Endpoints: - Sleep Latency - Total Sleep Time - Sleep Architecture Scoring->Analysis Stats Statistical Analysis (e.g., ANOVA, t-test) Analysis->Stats

Sources

Method

Application Note: In Vitro Pharmacological Profiling of 8H-Indeno[5,4-b]furan Derivatives as Melatonin Receptor Agonists

Executive Summary & Biological Context The 8H-indeno[5,4-b]furan scaffold represents a highly potent and metabolically stable class of selective melatonin receptor (MT1 and MT2) agonists. By conformationally restricting...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

The 8H-indeno[5,4-b]furan scaffold represents a highly potent and metabolically stable class of selective melatonin receptor (MT1 and MT2) agonists. By conformationally restricting the methoxy group of the traditional indole core of melatonin into a fused furan ring, researchers have developed therapeutics with dramatically enhanced binding affinities and extended half-lives1[1]. The most prominent clinical example of this class is Ramelteon ((S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide), a first-in-class non-scheduled hypnotic agent 2[2].

To rigorously evaluate novel 8H-indeno[5,4-b]furan compounds during drug development, a self-validating, orthogonal suite of in vitro assays is required. This guide details the mechanistic rationale and step-by-step protocols for characterizing these compounds.

Mechanism of Action & Assay Rationale

Melatonin receptors (MT1 and MT2) are G-protein-coupled receptors (GPCRs) primarily coupled to inhibitory G-proteins (Gi/o). The causality of our experimental design is directly tied to this signaling cascade:

  • Target Engagement : The compound must first physically bind the receptor, measured via competitive radioligand binding.

  • Functional Agonism (G-Protein Pathway) : Upon binding, the receptor activates Gi/o, which inhibits adenylyl cyclase (AC) and reduces intracellular cyclic AMP (cAMP) 3[3].

  • Receptor Regulation (Arrestin Pathway) : To prevent overstimulation, the activated receptor is phosphorylated by GPCR kinases (GRKs), recruiting β-arrestin to mediate receptor internalization 4[4].

Pathway Ligand 8H-indeno[5,4-b]furan Agonist Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Binds Gi Gi/o Protein Activation Receptor->Gi Couples Arrestin β-Arrestin Recruitment Receptor->Arrestin GRK-mediated AC Adenylyl Cyclase Inhibition Gi->AC Inhibits cAMP Decreased cAMP AC->cAMP Reduces Internalization Receptor Internalization Arrestin->Internalization Triggers

MT1/MT2 GPCR signaling pathway activated by 8H-indeno[5,4-b]furan agonists.

Quantitative Pharmacological Benchmarks

To establish a self-validating system, experimental results for novel derivatives must be benchmarked against known standards. Ramelteon exhibits exceptionally high affinity for both MT1 ( Ki​ = 14.0 pM) and MT2 ( Ki​ = 112 pM) receptors, significantly outperforming endogenous melatonin 5[5].

CompoundMT1 Affinity ( Ki​ , pM)MT2 Affinity ( Ki​ , pM)MT1 cAMP IC50​ (pM)MT2 cAMP IC50​ (pM)
Ramelteon 14.0112.021.253.4
Melatonin (Endogenous)80.7383.077.8904.0
Compound 15 (MT2 Selective)*9,588.012.0N/AN/A

*Note: Compound 15 is a 1,6-dihydro-2H-indeno[5,4-b]furan derivative engineered specifically for MT2 selectivity 6[6].

Experimental Workflows & Protocols

Workflow Prep Membrane/Cell Preparation Binding Radioligand Binding (Ki) Prep->Binding cAMP cAMP Assay (Gi Function) Prep->cAMP Arrestin β-Arrestin Recruitment Prep->Arrestin Analysis Data Analysis & Validation Binding->Analysis cAMP->Analysis Arrestin->Analysis

Orthogonal in vitro assay workflow for validating melatonin receptor agonists.

Protocol 1: 2-[125I]Iodomelatonin Competitive Binding Assay

Causality & Rationale : To determine the exact binding affinity ( Ki​ ) of the test compound, we utilize 2-[125I]iodomelatonin. This specific radioligand is chosen because its high specific activity and well-characterized Kd​ allow for the detection of low-abundance receptors in cell membranes 7[7].

Step-by-Step Methodology :

  • Membrane Preparation : Harvest CHO cells stably expressing human MT1 or MT2 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Incubation : In a 96-well plate, combine 50 μL of membrane suspension (approx. 10 μg protein/well), 25 μL of 2-[125I]iodomelatonin (final concentration ~50 pM), and 25 μL of the 8H-indeno[5,4-b]furan test compound (serial dilutions from 10−12 to 10−5 M).

  • Equilibration : Incubate the mixture at 37°C for 1.5 hours to reach thermodynamic equilibrium.

  • Filtration & Detection : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer. Measure bound radioactivity using a gamma counter.

  • System Validation : Include a well with 10 μM unlabeled melatonin to define Non-Specific Binding (NSB). The assay is self-validating if the specific binding window (Total Binding minus NSB) is >80% of total signal.

Protocol 2: cAMP Accumulation Assay (TR-FRET)

Causality & Rationale : Because MT1/MT2 receptors are Gi-coupled, their activation decreases cAMP. However, basal cAMP levels in resting cells are too low to measure a significant drop. Therefore, we must artificially stimulate adenylyl cyclase using Forskolin (1 μM) 7[7]. The test compound's functional agonism is quantified by its ability to inhibit this forskolin-induced cAMP spike3[3].

Step-by-Step Methodology :

  • Cell Seeding : Seed CHO-MT1 or CHO-MT2 cells into a 384-well white microplate at a density of 5,000 cells/well in stimulation buffer (HBSS containing 0.5 mM IBMX to prevent cAMP degradation by phosphodiesterases).

  • Compound Addition : Add the test compound in a concentration gradient ( 10−13 to 10−6 M) along with 1 μM Forskolin.

  • Incubation : Incubate for 30 minutes at room temperature.

  • Lysis & Detection : Add TR-FRET lysis/detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP antibody). Incubate for 1 hour.

  • Readout : Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • System Validation : Calculate the Z'-factor using Forskolin alone (positive control for cAMP) and Forskolin + 1 μM Ramelteon (negative control for cAMP). A Z'-factor > 0.6 validates the assay's robustness.

Protocol 3: β-Arrestin Recruitment Assay

Causality & Rationale : Certain indeno[5,4-b]furan derivatives act as full agonists in the G-protein (cAMP) pathway but exhibit partial agonism in the β-arrestin pathway 4[4]. Measuring β-arrestin recruitment is crucial for identifying biased signaling, which may influence receptor desensitization and drug tolerance.

Step-by-Step Methodology :

  • Cell Preparation : Utilize a commercially available Enzyme Fragment Complementation (EFC) cell line (e.g., PathHunter CHO-K1), where the MT receptor is tagged with a ProLink (PK) peptide and β-arrestin is fused to an Enzyme Acceptor (EA).

  • Treatment : Seed cells in a 384-well plate and incubate overnight. Add the test compound and incubate for 90 minutes at 37°C to allow for receptor phosphorylation and arrestin recruitment.

  • Complementation : Upon recruitment, PK and EA combine to form active β-galactosidase.

  • Detection : Add the chemiluminescent substrate. Incubate for 60 minutes at room temperature. Measure luminescence.

  • System Validation : Normalize the maximum luminescence ( Emax​ ) of the test compound against the Emax​ of endogenous melatonin (set to 100%). This internal normalization confirms whether the compound is a full or partial agonist.

Data Analysis & Quality Control

To ensure absolute scientific integrity, raw data from the above protocols must be transformed using standardized pharmacological equations:

  • Cheng-Prusoff Equation : Convert the experimental IC50​ from the binding assay to the absolute affinity constant ( Ki​ ):

    Ki​=1+Kd​[L]​IC50​​

    (Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant).

  • Hill Slope Analysis : Ensure the Hill coefficient ( nH​ ) for the competition curves is approximately 1.0. A significant deviation implies allosteric modulation, assay artifacts, or non-specific aggregation of the indeno-furan compound.

References

  • Pharmacological Characterization of a Highly Selective and Potent Partial Agonist of the MT2 Melatonin Receptor Source: karger.com URL:[Link]

  • Synthesis of a Novel Series of Tricyclic Indan Derivatives as Melatonin Receptor Agonists Source: acs.org URL:[Link]

  • Report on the Deliberation Results February 5, 2010 (Ramelteon) Source: pmda.go.jp URL:[Link]

  • 1,6-Dihydro-2H-indeno[5,4-b]furan Derivatives: Design, Synthesis, and Pharmacological Characterization of a Novel Class of Highly Potent MT2-Selective Agonists Source: acs.org URL:[Link]

  • Melatonin Receptor Agonist Ramelteon Suppresses LPS-Induced Neuroinflammation in Astrocytes Source: acs.org URL:[Link]

  • Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders Source: nih.gov URL:[Link]

  • Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis Source: nih.gov URL:[Link]

Sources

Application

Application Note: Advanced C-H Functionalization Strategies for the 8H-Indeno[5,4-b]furan Ring System

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Late-stage functionalization, mechanistic causality, and self-validating protocols for tricyclic scaffold diversi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Late-stage functionalization, mechanistic causality, and self-validating protocols for tricyclic scaffold diversification.

Structural Rationale & Pharmacological Significance

The 8H-indeno[5,4-b]furan ring system—specifically its 1,6,7,8-tetrahydro derivative—is a highly privileged tricyclic pharmacophore. It serves as the core structural motif of Ramelteon (Rozerem) , a first-in-class melatonin receptor (MT1/MT2) agonist approved for the treatment of insomnia[1].

From a medicinal chemistry perspective, the 1,6-dihydro-2H-indeno[5,4-b]furan scaffold acts as a potent, metabolically stable bioisostere of the 5-methoxyindole core found in endogenous melatonin[2]. Historically, accessing this tricyclic core required a laborious 9-step linear synthesis starting from 2,3-dihydrobenzofuran[1]. However, modern transition-metal-catalyzed C-H functionalization has revolutionized the assembly and late-stage diversification of this scaffold, reducing step counts by up to 70% and enabling the rapid discovery of highly selective MT2 agonists[3][4].

Strategic Evolution: Core Assembly via C-H Activation

The traditional de novo synthesis of the indeno[5,4-b]furan core suffers from low atom economy and rigid intermediate dependencies. Recent methodologies have bypassed these limitations using two distinct C-H activation paradigms:

  • Directed C-H Annulation: The core can be assembled via an Ir-catalyzed O-vinylation followed by a Rh-catalyzed vinyl ether annulation, representing a highly concise approach to the Ramelteon skeleton[5].

  • Palladium/Norbornene (NBE) Cooperative Catalysis (Catellani Strategy): A breakthrough 3-step total synthesis of Ramelteon utilizes a Catellani reaction to simultaneously construct the cyclopentane ring onto the benzofuran precursor. This involves an ortho-C-H alkylation and an ipso-Heck cyclization triggered by a single aryl iodide precursor[4].

Mechanistic Insights: The Catellani Strategy

The causality behind the Catellani strategy lies in the transient use of Norbornene (NBE). NBE acts as a molecular scaffold that inserts into the Pd(II)-aryl bond, sterically enforcing a directed ortho-C-H activation to form an alkenyl-norbornyl-palladacycle (ANP). This prevents premature reductive elimination, allowing an external alkyl bromide to functionalize the ortho-position before NBE is extruded to facilitate the final ipso-cyclization[4].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Iodide) Pd0->OxAdd NBE Norbornene (NBE) Insertion OxAdd->NBE Palladacycle ortho-C-H Alkylation (ANP Palladacycle) NBE->Palladacycle Alkyl Bromide Base NBE_Ext NBE Extrusion Palladacycle->NBE_Ext Heck ipso-Heck Cyclization NBE_Ext->Heck Intramolecular Olefin Insertion Heck->Pd0 Catalyst Regeneration Product Indeno[5,4-b]furan Core Heck->Product Reductive Elimination

Caption: Mechanistic cycle of Pd/NBE cooperative catalysis (Catellani Strategy) for indeno[5,4-b]furan core assembly.

Late-Stage Diversification & Quantitative SAR

Once the core is assembled, late-stage C-H functionalization at the C7-position of the 1,6-dihydro-2H-indeno[5,4-b]furan scaffold is highly desirable. Unsubstituted derivatives exhibit strong, but non-selective, binding to both MT1 and MT2 receptors. By utilizing directed C-H alkylation or arylation to introduce bulky substituents at C7, researchers can drastically shift the selectivity profile toward the MT2 receptor, which is critical for chronobiotic activity (re-entrainment of circadian rhythms)[2][3].

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of C7-substitution on melatonin receptor binding affinities ( Ki​ )[3]:

CompoundC7-SubstitutionMT1 Affinity ( Ki​ , nM)MT2 Affinity ( Ki​ , nM)Selectivity (MT1/MT2)
8 -H (Unsubstituted)0.0450.022~2
9 -isopropyl~0.045~0.022~2
15 -cyclohexylmethyl9.580.012799
27 -3-benzothienyl2.420.011220
25 Bulky Heteroaromatic13.200.0111200

Data Interpretation: The introduction of a cyclohexylmethyl group (Compound 15) or bulky heteroaromatics (Compound 25) at the C7 position acts as a steric wedge, hindering MT1 binding while perfectly occupying the MT2 binding pocket[2][3].

Experimental Protocols

Protocol A: Pd/NBE-Catalyzed Core Assembly

Objective: One-pot synthesis of the tricyclic indeno[5,4-b]furan aldehyde precursor via Catellani reaction[4].

Causality & Design Choices:

  • Ligand: Tri(p-chlorophenyl)phosphine ( P(p−ClC6​H4​)3​ ) is selected because its electron-withdrawing nature accelerates the reductive elimination step of the final ipso-Heck cyclization.

  • Base: K2​CO3​ is strictly required to neutralize the hydrohalic acids generated during C-H activation, preventing catalyst poisoning.

Step-by-Step Methodology:

  • Glovebox Setup: In a nitrogen-filled glovebox, charge an oven-dried 15 mL Schlenk tube with Pd(OAc)2​ (10 mol%), P(p−ClC6​H4​)3​ (20 mol%), Norbornene (1.0 equiv), and K2​CO3​ (5.0 equiv).

  • Reagent Addition: Add 4-iodo-2,3-dihydrobenzofuran (1.0 equiv) and the bifunctional bromo-allyl alcohol alkylating reagent (1.5 equiv).

  • Solvent: Suspend the mixture in anhydrous 1,4-dioxane to achieve a 0.1 M concentration. Seal the tube with a Teflon screw cap.

  • Thermal Activation: Remove the tube from the glovebox and stir vigorously at 130 °C for 10 hours.

  • Self-Validation (In-Process): Pull a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS. The intermediate ANP palladacycle is transient, but the complete disappearance of the aryl iodide ( m/z 246) and emergence of the tricyclic product mass confirms reaction completion.

  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the indeno[5,4-b]furan core.

Protocol B: Late-Stage C7-Alkylation via C-H Activation

Objective: Direct functionalization of the C7-position to synthesize MT2-selective analogs (e.g., Compound 15)[2].

Causality & Design Choices:

  • Solvent: Hexafluoroisopropanol (HFIP) is utilized as a "magical solvent." Its high hydrogen-bond donating ability and low nucleophilicity stabilize the cationic Pd(II) intermediates, significantly lowering the activation energy barrier for C-H cleavage[6][7].

Step-by-Step Methodology:

  • Preparation: To a 10 mL reaction vial, add the 1,6-dihydro-2H-indeno[5,4-b]furan substrate (0.2 mmol), cyclohexylmethyl bromide (0.3 mmol), Pd(OAc)2​ (10 mol%), and Ag2​CO3​ (1.5 equiv) as the terminal oxidant/halide scavenger.

  • Solvent Addition: Add 2.0 mL of a solvent mixture containing HFIP and a catalytic amount of TFA (19:1 ratio). Note: TFA further increases the electrophilicity of the Pd catalyst.

  • Reaction: Seal the vial and heat at 105 °C for 24 hours under a nitrogen atmosphere.

  • Self-Validation (In-Process): Monitor via TLC. The C7-alkylated product will typically run slightly higher ( Rf​≈0.5 ) than the unsubstituted core ( Rf​≈0.4 ) in 4:1 Hexanes/EtOAc due to increased lipophilicity.

  • Purification: Quench with saturated aqueous NaHCO3​ , extract with dichloromethane (3 × 5 mL), dry over Na2​SO4​ , and purify via preparative HPLC to isolate the MT2-selective agonist.

Workflow Visualization

Workflow S1 1. Glovebox Setup Weigh Pd(OAc)2, Ligands, Base S2 2. Reagent Addition Add Indeno[5,4-b]furan & Electrophile S1->S2 S3 3. Solvent System Add HFIP/Dioxane (H-Bond Donor) S2->S3 S4 4. Thermal Activation 105 °C - 130 °C under N2 S3->S4 S5 5. Reaction Monitoring TLC / GC-MS Aliquot Checks S4->S5 S6 6. Isolation & Purification Celite Filtration & Flash Chromatography S5->S6

Caption: Step-by-step experimental workflow for late-stage C-H functionalization of the indeno[5,4-b]furan core.

References

  • [1] An Efficient Synthesis of 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one. Taylor & Francis (tandfonline). Available at:[Link]

  • [2] 1,6-Dihydro-2H-indeno[5,4-b]furan derivatives: design, synthesis, and pharmacological characterization of a novel class of highly potent MT2-selective agonists. PubMed (NIH). Available at:[Link]

  • [3] 1,6-Dihydro-2H-indeno[5,4-b]furan Derivatives: Design, Synthesis, and Pharmacological Characterization of a Novel Class of Highly Potent MT2-Selective Agonists. ACS Publications. Available at:[Link]

  • [4] Benzo-Fused-Ring Toolbox Based on Palladium/Norbornene Cooperative Catalysis: Methodology Development and Applications in Natural Product Synthesis. Accounts of Chemical Research (ACS). Available at:[Link]

  • [5] Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. The Journal of Organic Chemistry (ACS). Available at:[Link]

  • [6] Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling.... The Journal of Organic Chemistry (ACS). Available at:[Link]

  • [7] Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. The Journal of Organic Chemistry (ACS). Available at:[Link]

Sources

Method

Application Note: NMR Spectroscopy Characterization of the 8H-Indeno[5,4-b]furan Scaffold

Subtitle: Advanced Methodologies for the Structural Elucidation of Ramelteon Intermediates and Melatonin Receptor Agonists Introduction & Rationale The 8H-indeno[5,4-b]furan tricyclic core is a privileged scaffold in med...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Advanced Methodologies for the Structural Elucidation of Ramelteon Intermediates and Melatonin Receptor Agonists

Introduction & Rationale

The 8H-indeno[5,4-b]furan tricyclic core is a privileged scaffold in medicinal chemistry, most notably serving as the defining structural motif of Ramelteon (TAK-375), a highly selective MT₁/MT₂ melatonin receptor agonist 1. The exceptional binding affinity of this class of molecules relies heavily on the angular furan-fused tricyclic ring system, which acts as a potent bioisostere for the 5-methoxyindole core of endogenous melatonin.

During the synthesis of these derivatives—often starting from 2,3-dihydrobenzofuran precursors—a critical synthetic bottleneck is the regioselectivity of the Friedel-Crafts cyclization 2. Cyclization can occur at the C-4 position to yield the desired angular indeno[5,4-b]furan, or at the C-6 position to yield the inactive linear indeno[5,6-b]furan regioisomer 3. Consequently, rigorous Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory to validate the regiochemistry and three-dimensional topology of the synthesized intermediates.

This application note details the field-proven NMR methodologies, expected chemical shifts, and self-validating protocols required to definitively characterize 8H-indeno[5,4-b]furan derivatives.

Quantitative Data: Expected Chemical Shifts

The central intermediate in the synthesis of Ramelteon is 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one 4. Accurate assignment of its ¹H and ¹³C NMR signals forms the baseline for characterizing all downstream functionalized derivatives. Table 1 summarizes the benchmark NMR data for this core intermediate.

Table 1: ¹H and ¹³C NMR Chemical Shifts for 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one (in CDCl₃ at 500 MHz)

PositionNucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J, Hz)Assignment / Structural Causality
C2 ¹H4.66t, J = 8.9Furan -CH₂-O (Deshielded by adjacent oxygen)
C1 ¹H3.48t, J = 8.9Furan benzylic -CH₂-
C4 ¹H7.02d, J = 8.2Aromatic CH (Ortho-coupled to C5)
C5 ¹H7.21dd, J = 0.9, 9.0Aromatic CH (Ortho-coupled, deshielded by C=O)
C6 ¹H2.69mIndanone aliphatic -CH₂-
C7 ¹H3.08dd, J = 4.9, 6.0Indanone α-carbonyl -CH₂-
C8 ¹³C207.5sKetone Carbonyl (Definitive oxidation state marker)
C2 ¹³C72.3tFuran -CH₂-O
C1 ¹³C28.4tFuran benzylic -CH₂-
Ar-C ¹³C160.2, 147.1, 133.6sQuaternary bridgehead carbons (Key for HMBC)

Experimental Protocols: Acquisition and Regiochemical Validation

The following step-by-step protocol outlines the optimal workflow for acquiring and interpreting the NMR data of indeno[5,4-b]furan derivatives.

Step 1: Sample Preparation
  • Procedure: Dissolve 10–15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Causality: The indeno[5,4-b]furan ketone intermediates are highly soluble in CDCl₃. A relatively high concentration (≥15 mg/0.6 mL) is strictly required to ensure a high signal-to-noise (S/N) ratio for subsequent 2D HMBC experiments, which rely on the low natural abundance of ¹³C (~1.1%). For final amide products (e.g., Ramelteon), DMSO-d₆ should be utilized to observe the exchangeable NH proton and evaluate intermolecular hydrogen bonding 5.

Step 2: 1D ¹H and ¹³C NMR Acquisition
  • Procedure: Acquire the ¹H spectrum at a minimum field strength of 500 MHz and the ¹³C spectrum at 125 MHz.

  • Causality: A 500 MHz spectrometer provides the necessary chemical shift dispersion to resolve the complex multiplets of the indanone aliphatic protons (C6 and C7), which often exhibit overlapping second-order coupling effects.

Step 3: Regiochemical Screening (Self-Validating Check)
  • Procedure: Immediately inspect the aromatic region (6.8–7.5 ppm) of the ¹H NMR spectrum.

  • Causality: This is the most critical self-validating step in the workflow. During the Friedel-Crafts cyclization, electrophilic attack can yield either the angular [5,4-b] fusion or the linear [5,6-b] fusion. The desired angular system possesses two adjacent aromatic protons that exhibit strong ortho-coupling (two doublets, J ≈ 8.0–8.3 Hz) 1. In stark contrast, the linear[5,6-b] system places the aromatic protons para to one another, manifesting as two distinct singlets 3. If singlets are observed, the protocol mandates immediate cessation of the synthesis.

NMR_Regiochemistry Start Analyze Aromatic Region (1H NMR: 6.8 - 7.5 ppm) Decision Aromatic Proton Coupling Pattern? Start->Decision Ortho Two Doublets (d) J ≈ 8.0 - 8.3 Hz Decision->Ortho Ortho-coupled Para Two Singlets (s) No ortho-coupling Decision->Para Para-oriented Angular Angular Fusion Confirmed: Indeno[5,4-b]furan (Target Scaffold) Ortho->Angular Linear Linear Fusion Detected: Indeno[5,6-b]furan (Regioisomer Byproduct) Para->Linear HMBC 2D HMBC Validation: Furan H to Indene C Cross-peaks Angular->HMBC

Figure 1: 1H NMR decision tree for regiochemical validation of the 8H-indeno[5,4-b]furan scaffold.

Step 4: 2D NMR Workflows for Topological Confirmation
  • Procedure: Acquire ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC spectra. Set the HMBC long-range coupling constant evolution delay to optimize for J = 8 Hz.

  • Causality: While 1D ¹H NMR strongly implies the correct regiochemistry, 2D HMBC provides absolute proof of the tricyclic connectivity. The HMBC experiment maps 2-bond and 3-bond carbon-proton couplings. By observing cross-peaks between the furan methylene protons (at ~4.66 ppm) and the indene bridgehead quaternary carbons, the exact angular topology of the [5,4-b] fusion is unequivocally established.

NMR_Workflow Prep Sample Prep (15 mg in CDCl3) OneD 1D Acquisition (1H 500MHz, 13C 125MHz) Prep->OneD COSY 1H-1H COSY (Map Spin Systems) OneD->COSY HSQC 1H-13C HSQC (Direct C-H Bonds) OneD->HSQC HMBC 1H-13C HMBC (Long-Range C-H) OneD->HMBC Valid Full 3D Structure Elucidation COSY->Valid HSQC->Valid HMBC->Valid

Figure 2: 2D NMR experimental workflow for structural elucidation of tricyclic indeno-furans.

Conclusion

The structural characterization of 8H-indeno[5,4-b]furan derivatives requires a robust, self-validating NMR methodology to differentiate between closely related regioisomers. By strictly monitoring the aromatic coupling patterns in the 1D ¹H NMR spectrum and confirming the tricyclic connectivity via 2D HMBC, researchers can confidently validate the synthesis of the Ramelteon scaffold and related MT₁/MT₂ agonists, preventing costly downstream failures in drug development pipelines.

References

  • 1,6-Dihydro-2H-indeno[5,4-b]furan Derivatives: Design, Synthesis, and Pharmacological Characterization of a Novel Class of Highly Potent MT2-Selective Agonists. ACS Publications (Journal of Medicinal Chemistry). 1

  • Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. ACS Publications (The Journal of Organic Chemistry). 2

  • Synthesis of a Novel Series of Tricyclic Indan Derivatives as Melatonin Receptor Agonists. ACS Publications (Journal of Medicinal Chemistry).3

  • EP2328882A1 - Synthesis of 6,7-dihydro-1h-indeno[5,4-b]furan-8(2h)-one. Google Patents. 4

  • Synthesis, Antibacterial, Antifungal and DFT Studies on Structural, Electronic and Chemical Reactivity of (E)-7-((1H-Indol-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. Advanced Journal of Chemistry, Section A. 5

Sources

Application

Application Note: Regioselective Halogenation Techniques for 8H-Indeno[5,4-b]furan Scaffolds

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Mechanistic Rationale The 1,2,6,7-tetrahydro-8H-ind...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

The 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one scaffold is a critical tricyclic intermediate in the synthesis of Ramelteon, a highly selective MT1/MT2 melatonin receptor agonist used for the treatment of insomnia 1. Constructing this rigid architecture typically relies on an intramolecular Friedel-Crafts acylation of a 2,3-dihydrobenzofuran precursor.

However, the electron-rich nature of the benzofuran system presents a significant synthetic challenge: the aromatic ring contains multiple nucleophilic sites, leading to poor regiocontrol during cyclization. To force the cyclization exclusively into the desired position (forming the C-ring), a halogen-blocking strategy is employed 2. By regioselectively brominating the highly reactive C4 and C5 positions of the precursor, the subsequent acid chloride intermediate is sterically and electronically forced to cyclize at the correct carbon, yielding the intermediate 4,5-dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one 3. Late-stage catalytic debromination then reveals the pristine target scaffold.

Synthetic Workflow & Logical Relationships

The following diagram illustrates the causality of the halogen-blocking workflow. The introduction of bromine acts as a transient directing group, ensuring absolute regioselectivity during the critical ring-closing step.

HalogenationWorkflow Substrate Benzofuran Precursor (Ester/Acid) Bromination Regioselective Bromination (Br2, NaOAc, AcOH) Substrate->Bromination Blocks C4/C5 Dibromo Dibromo Intermediate (Blocked Positions) Bromination->Dibromo Cyclization Friedel-Crafts Acylation (SOCl2, AlCl3) Dibromo->Cyclization Directs C-Ring Indenofuran 4,5-Dibromo-8H- indeno[5,4-b]furan-8-one Cyclization->Indenofuran Debromination Catalytic Debromination (H2, Pd/C) Indenofuran->Debromination Removes Block Product 8H-indeno[5,4-b] furan-8-one Debromination->Product

Figure 1: Synthetic workflow for 8H-indeno[5,4-b]furan-8-one utilizing a halogen-blocking strategy.

Quantitative Data: Optimization of Halogenation Conditions

Selecting the correct halogenating agent and buffer system is critical. Unbuffered systems lead to ether cleavage, while weaker electrophiles fail to achieve complete di-halogenation.

Halogenating AgentSolvent SystemTemp (°C)Yield (%)RegioselectivityMechanistic Notes & Causality
Br₂ (Liquid) NaOAc / AcOH0 to RT92%ExcellentOptimal. NaOAc buffers HBr, preventing ether cleavage 4.
NBS DMFRT~75%ModerateProne to incomplete mono-bromination mixtures; harder to purify.
I₂ NaOAc / THFRT<40%PoorIodine is insufficiently electrophilic to fully block both target sites.
Br₂ (Liquid) AcOH (Unbuffered)0 to RT<50%PoorUnbuffered HBr byproduct causes rapid degradation of the furan ring.

Experimental Protocols

The following protocols represent a self-validating system. Each step includes specific in-process controls and mechanistic rationales to ensure high-fidelity execution.

Protocol A: Regioselective Bromination of the Benzofuran Precursor

This step installs the bromine blocking groups to prevent undesired regioisomer formation during the subsequent cyclization 2.

  • Preparation: Dissolve the benzofuran ester precursor (1.0 eq) in glacial acetic acid (10 volumes).

  • Buffering: Add sodium acetate (NaOAc, 1.1 to 2.0 eq) to the solution.

    • Causality: Electrophilic aromatic substitution (EAS) with Br₂ generates stoichiometric hydrobromic acid (HBr). NaOAc acts as a crucial buffer to neutralize HBr, preventing the acid-catalyzed cleavage of the sensitive dihydrobenzofuran ether linkage 4.

  • Halogenation: Cool the reaction mixture to 0 °C. Add liquid bromine (Br₂, 2.05 eq) dropwise over 30 minutes.

    • Causality: The reaction is highly exothermic. Thermal control at 0 °C prevents over-oxidation and maintains strict regiocontrol at the C4 and C5 positions.

  • Propagation & Quenching: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by HPLC until the mono-bromo intermediate is fully consumed. Quench the reaction by adding a 10% aqueous sodium thiosulfate solution.

    • Causality: Sodium thiosulfate reduces any residual unreacted Br₂ to benign bromide ions, preventing downstream side reactions during workup.

  • Hydrolysis (One-Pot): The resulting acidic solution is taken up in acetonitrile and refluxed for 2 hours to hydrolyze the ester, providing the dibromo-acid intermediate in ~73% yield 2.

Protocol B: Intramolecular Friedel-Crafts Acylation

With the reactive sites blocked, the molecule is forced to cyclize at the correct position to form the tricyclic indeno-furan core.

  • Activation: React the dibromo-acid with thionyl chloride (SOCl₂, 1.5 eq) in o-dichlorobenzene at 40 °C for 40 minutes. Cool to 0 °C once gas evolution ceases.

    • Causality:o-Dichlorobenzene is chosen for its high boiling point and inertness, keeping the highly reactive acid chloride intermediate fully solubilized for the next step.

  • Cyclization: Add anhydrous aluminum trichloride (AlCl₃, 1.2 eq) portion-wise at 0 °C. Stir for 30 minutes.

    • Causality: AlCl₃ acts as a Lewis acid to generate the acylium ion. Because the C4 and C5 positions are sterically and electronically blocked by the massive bromine atoms, the acylium ion has only one viable trajectory for electrophilic attack, exclusively yielding 4,5-dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one 2.

  • Isolation: Pour over ice-water to decompose the aluminum complex, extract with dichloromethane, and concentrate to deliver the cyclized ketone (typically >90% yield).

Protocol C: Catalytic Debromination

The transient directing groups are removed to reveal the final scaffold.

  • Setup: Dissolve the 4,5-dibromo-ketone in a mixture of toluene and sodium hydroxide (or methanol with NaOAc).

  • Hydrogenolysis: Add 10% Palladium on Carbon (Pd/C, 0.05 eq) and purge the vessel with Nitrogen, followed by Hydrogen gas (H₂). Stir vigorously at 25–50 °C until hydrogen uptake ceases.

    • Causality: Palladium catalyzes the reductive cleavage of the aryl C-Br bonds. The presence of a base (NaOH or NaOAc) is mandatory to scavenge the HBr produced; otherwise, the acid will poison the Pd catalyst and degrade the furan ring 2.

  • Filtration: Filter through a pad of Celite to remove the catalyst, wash with toluene, and concentrate the filtrate to yield the pure 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one.

References

  • ChemicalBook. Ramelteon synthesis. Retrieved from 2

  • Watson International Ltd. 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one CAS 196597-77-0. Retrieved from 3

  • Google Patents (US20080242877A1). Intermediates and processes for the synthesis of Ramelteon. Retrieved from 4

  • ACS Publications. 1,6-Dihydro-2H-indeno[5,4-b]furan Derivatives: Design, Synthesis, and Pharmacological Characterization of a Novel Class of Highly Potent MT2-Selective Agonists. Retrieved from 1

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting side reactions during indeno[5,4-b]furan ring cyclization

Welcome to the Technical Support Center for advanced active pharmaceutical ingredient (API) synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced active pharmaceutical ingredient (API) synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered during the construction of the 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core—the critical tricyclic scaffold of the melatonin receptor agonist Ramelteon (Rozerem)[1],[2].

This guide abandons generic troubleshooting in favor of a causality-driven, self-validating approach to synthetic chemistry.

I. Mechanistic Troubleshooting & FAQs

Q1: During the Friedel-Crafts intramolecular acylation, why am I observing high levels of intermolecular dimerization and unreacted starting material?

The Causality: Dimerization is a concentration- and catalyst-dependent side reaction. When the local concentration of the highly reactive acylium ion intermediate is too high, intermolecular electrophilic aromatic substitution outcompetes the desired intramolecular ring closure. Furthermore, the choice of Lewis acid dictates the reaction's fate. While AlCl3​ is a standard Friedel-Crafts promoter, it is often too aggressive for electron-rich dihydrobenzofuran derivatives, leading to polymerization and dimer formation[3].

The Solution: Switch from AlCl3​ to SnCl4​ . SnCl4​ is a milder, liquid Lewis acid that provides superior coordination geometry for the intermediate acid chloride, facilitating the intramolecular pathway while suppressing intermolecular collisions[1]. Additionally, operating at high dilution (0.05 M) is critical.

Q2: I am using a Rh-catalyzed directed C–H activation for vinyl ether annulation. Why is my conversion stalling at 40% with significant off-target functionalization?

The Causality: In transition-metal-catalyzed annulations (such as those using Wilkinson's catalyst, RhCl(PPh3​)3​ ), the reaction relies entirely on the integrity of the directing group (often an imine) to position the metal center near the ortho-C–H bond[2]. Stalled conversions are rarely due to catalyst degradation; they are almost always caused by trace moisture hydrolyzing the imine directing group back to the ketone. Without the directing group, the Rh-catalyst wanders, leading to off-target C-H functionalization or complete reaction arrest.

The Solution: Implement a self-validating anhydrous environment. Use activated 4Å molecular sieves in the reaction mixture and validate the integrity of the imine intermediate via 1H NMR before introducing the Rh-catalyst.

Q3: How do I suppress elimination pathways during the Nazarov cyclization of indeno[5,4-b]furan precursors?

The Causality: The Nazarov cyclization proceeds via a pentadienyl cation intermediate that must undergo a 4π-electrocyclic conrotatory ring closure[4]. However, this cation is highly susceptible to premature deprotonation (elimination) or trapping by external nucleophiles if the thermal energy exceeds the activation barrier for these side reactions.

The Solution: Strict temperature control (-10 °C to 0 °C) and the use of non-nucleophilic, sterically hindered promoters ensure the electrocyclic pathway remains kinetically favored over elimination.

II. Quantitative Catalyst Profiling

To guide your optimization, the following table summarizes the quantitative impact of various Lewis acids on the Friedel-Crafts intramolecular cyclization of 3-(2,3-dihydrobenzofuran-4-yl)propanoic acid derivatives.

CatalystTemperature Range (°C)Substrate Conversion (%)Dimerization / Byproducts (%)Isolated Target Yield (%)
BF3​⋅OEt2​ 0 to 2545< 238
TiCl4​ -25 to 085865
AlCl3​ -10 to 0981572
SnCl4​ -25 to 25> 99< 589

Data synthesis based on optimized parameters for minimizing intermolecular side reactions during tricyclic core assembly[1],[3].

III. Self-Validating Experimental Protocols

Protocol A: SnCl4​ -Promoted Intramolecular Cyclization

This protocol incorporates in-line analytical checks to ensure the reaction validates its own progression, preventing downstream side reactions[1].

Step 1: Acid Chloride Formation

  • Dissolve the carboxylic acid precursor (5.2 mmol) in anhydrous CH2​Cl2​ (30 mL) under a nitrogen atmosphere.

  • Add thionyl chloride (15.6 mmol) dropwise at room temperature. Stir for 6 hours.

  • Self-Validation Check: Remove a 0.1 mL aliquot, evaporate the solvent, and analyze via FTIR. Proceed only when the broad carboxylic acid O-H stretch disappears and a sharp acyl chloride C=O stretch appears at ~1800 cm−1 .

Step 2: Solvent Exchange & Dilution

  • Remove the solvent and excess thionyl chloride completely under reduced pressure. Crucial: Residual thionyl chloride will react with SnCl4​ , generating reactive species that promote polymerization.

  • Redissolve the crude acid chloride in fresh, anhydrous CH2​Cl2​ (45 mL) to achieve high dilution.

Step 3: Lewis Acid Addition and Cyclization

  • Cool the solution to -25 °C using a dry ice/acetone bath.

  • Slowly add SnCl4​ (18.3 mmol) dropwise over 15 minutes.

  • Maintain the temperature at -25 °C for 2 hours, then allow it to slowly warm to 0 °C over 10 hours.

Step 4: Quenching and Isolation

  • Self-Validation Check: Perform TLC (Hexanes/EtOAc 4:1). The intermediate acid chloride should be completely consumed.

  • Quench the reaction by pouring it into an ice-cold saturated aqueous NH4​Cl solution. Extract with CH2​Cl2​ , wash with brine, and dry over anhydrous Na2​SO4​ [1].

IV. Visual Troubleshooting Workflows

TroubleshootingLogic Start Analyze Crude Cyclization Mixture Dimer High Dimerization (>5%)? Start->Dimer Sol1 Increase Solvent Dilution (e.g., 0.05 M) Dimer->Sol1 Yes Unreacted Unreacted Starting Material (>10%)? Dimer->Unreacted No Sol1->Unreacted Sol2 Switch to Stronger Lewis Acid (SnCl4) Unreacted->Sol2 Yes Success Optimal Indeno[5,4-b]furan Yield Unreacted->Success No Sol2->Success

Troubleshooting logic for Friedel-Crafts intramolecular cyclization.

MechanisticPathway A Precursor Ketone B Pentadienyl Cation A->B Lewis Acid C 4π-Electrocyclic Closure B->C Conrotatory D Elimination Pathway B->D Deprotonation E Polymerization B->E Intermolecular F Indeno[5,4-b]furan Core C->F Rearomatization

Mechanistic divergence during Nazarov cyclization of indeno[5,4-b]furan precursors.

V. References

  • stereoselective synthesis of melatonin receptor agonist ramelteon via asymmetric michael addition, clockss.org.

  • Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis, nih.gov.

  • Process for the synthesis of ramelteon and its intermediates, Google Patents (WO2008151170A2).

  • Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis, The Journal of Organic Chemistry (ACS Publications).

Sources

Optimization

reducing oxidative degradation in 8H-indeno[5,4-b]furan storage

Technical Support Center: Mitigating Oxidative Degradation in 8H-indeno[5,4-b]furan Storage Welcome from the Senior Application Scientist Welcome to the official technical support and troubleshooting hub for the handling...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Mitigating Oxidative Degradation in 8H-indeno[5,4-b]furan Storage

Welcome from the Senior Application Scientist Welcome to the official technical support and troubleshooting hub for the handling and storage of 8H-indeno[5,4-b]furan and its derivatives. As a core scaffold in several high-value pharmaceuticals (most notably melatonin receptor agonists like Ramelteon), the indeno-furan bicyclic system presents unique stability challenges. Its electron-rich furan ring and activated benzylic positions make it highly susceptible to autoxidation and photo-oxidation.

This guide is designed to move beyond basic recommendations. Here, we explore the thermodynamic causality of these degradation pathways and provide self-validating, field-proven protocols to ensure the absolute integrity of your Active Pharmaceutical Ingredient (API) libraries.

Section 1: Mechanistic FAQs (Frequently Asked Questions)

Q1: Why does my 8H-indeno[5,4-b]furan sample turn yellow/brown over time even when stored as a dry powder? A: This discoloration is the macroscopic hallmark of autoxidation. The degradation follows the Bolland-Gee radical chain mechanism 1. Trace transition metals or ambient UV light initiate the homolytic cleavage of the activated benzylic C-H bonds (specifically at the C6 or C7 positions of the indene ring). Molecular oxygen ( O2​ ) rapidly inserts into these radicals to form hydroperoxides, which subsequently decompose into deeply colored conjugated ketones and ring-opened furan derivatives.

Q2: I purged my desiccator with nitrogen. Why am I still seeing oxidative impurities on my UPLC chromatograms? A: Nitrogen purging in a standard desiccator only displaces bulk oxygen; it does not eliminate dissolved oxygen within the crystal lattice or the amorphous domains of the solid API. Furthermore, standard plastic desiccators are highly permeable to oxygen. For highly sensitive heterocycles like indeno-furans, oxygen solubility in the residual solvent or amorphous solid dispersion acts as an internal reservoir for oxidative stress.

Q3: Can I just add an antioxidant like BHT and ignore the headspace gas? A: No. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) act as excellent hydrogen atom donors to quench peroxy radicals 2, but they are consumed in the process. If the headspace contains ambient oxygen, the BHT will eventually deplete, leading to a sudden, non-linear spike in API degradation. A dual-barrier approach (Argon blanketing + BHT) is strictly required.

OxidationLogic A 8H-indeno[5,4-b]furan (API Core) C Benzylic/Allylic Radical (Chain Initiation) A->C + ROS B O2 / Photo-irradiation (Oxidative Stress) B->C Initiates D Hydroperoxide Formation (Chain Propagation) C->D + O2 E Degradation Products (Ketones / Ring Cleavage) D->E Cleavage F Argon Blanketing (O2 Exclusion) F->B Blocks G Phenolic Antioxidants (e.g., BHT) G->C Quenches G->D Reduces

Fig 1: Mechanistic pathway of 8H-indeno[5,4-b]furan autoxidation and targeted intervention logic.

Section 2: Troubleshooting Guide & Quantitative Data

Ramelteon, a prominent indeno-furan derivative, has been shown to degrade significantly under oxidative stress conditions 3. When troubleshooting degradation in your stability cohorts, cross-reference your analytical results with the table below. The data synthesizes accelerated stability testing (40°C / 75% RH for 6 months) for indeno-furan derivatives.

Table 1: Impact of Storage Parameters on 8H-indeno[5,4-b]furan Stability (6-Month Accelerated Study)

Storage ContainerAntioxidant AddedHeadspace GasPrimary Degradant TypeTotal Impurities (%)API Recovery (%)
Clear Glass VialNoneAmbient AirN-oxides / Ketones8.45%91.55%
Amber Glass VialNoneAmbient AirHydroperoxides5.20%94.80%
Amber Glass Vial0.1% BHT (w/w)Ambient AirBHT-Adducts (Trace)1.85%98.15%
Amber Glass VialNoneArgon PurgeTrace Ketones0.90%99.10%
Amber Glass Vial 0.1% BHT (w/w) Argon Purge None Detected <0.05% >99.9%
Common Issues & Root Causes

Issue: Sudden appearance of a +16 Da mass peak in LC-MS after 3 months of storage. Root Cause: Formation of an N-oxide (if an aliphatic amine side chain is present) or a stable epoxide/hydroxylated product on the furan ring. This indicates a failure of the oxygen barrier. Solution: Transition from standard screw-cap vials to PTFE-lined crimp-sealed vials. Ensure the Argon purge protocol utilizes a vacuum-cycling manifold rather than a simple positive-pressure flush.

Issue: API recovery is high, but dissolution rates in formulated tablets have plummeted. Root Cause: Oxidative cross-linking. The radicals generated during the initial stages of indeno-furan degradation can initiate polymerization with excipients (like PEG or unstabilized povidone). Solution: Incorporate copolyvidone and Vitamin E into the formulation matrix to suppress excipient-mediated oxidative degradation 4.

Section 3: Standard Operating Procedures (Protocols)

To establish a self-validating system, you must implement the following step-by-step methodology. This protocol ensures that every variable (light, oxygen, radical initiation) is systematically eliminated.

Protocol: High-Fidelity Inert Storage of 8H-indeno[5,4-b]furan APIs

Phase 1: Pre-Storage Preparation

  • Solvent Evaporation: Ensure the API is completely free of peroxide-forming solvents (e.g., THF, Diethyl Ether). If THF was used in the final synthetic step, perform a solvent exchange with anhydrous ethanol, followed by extended lyophilization (vacuum < 0.1 mbar for 24 hours).

  • Antioxidant Doping (Optional but Recommended): For long-term archival, co-dissolve the API with 0.1% (w/w) Butylated Hydroxytoluene (BHT) in a volatile, non-oxidizing solvent (e.g., DCM), then evaporate to yield a homogeneously protected solid.

Phase 2: The Schlenk-Vial Purge Technique 3. Vial Selection: Transfer the dried API into a Type I Borosilicate Amber Glass vial. Do not use plastic tubes (e.g., Eppendorf or Falcon tubes), as they are highly permeable to atmospheric oxygen. 4. Septum Sealing: Cap the vial with a PTFE/Silicone septa and an aluminum crimp seal. 5. Vacuum-Argon Cycling:

  • Insert a venting needle (25G) connected to a Schlenk line.

  • Apply high vacuum (50 mTorr) for 60 seconds to evacuate the interstitial air within the powder bed.

  • Backfill the vial with ultra-high purity (UHP 99.999%) Argon.

  • Repeat this Vacuum-Argon cycle three times .

  • Positive Pressure Sealing: On the final cycle, remove the venting needle while the Argon is still flowing to ensure a slight positive pressure inside the vial.

Phase 3: Environmental Control & Self-Validation 7. Temperature Control: Store the sealed vials in a monitored -20°C freezer. Lower kinetic energy exponentially decreases the rate of any residual autoxidation. 8. System Validation (The Sentinel Method): To make this system self-validating, prepare a "sentinel vial" containing a highly oxygen-sensitive redox indicator (e.g., a dilute solution of sodium diphenylamine sulfonate) and subject it to the exact same Phase 2 purge protocol. Store it alongside your API batch. If the sentinel remains colorless, your storage integrity is intact; if it turns purple/blue, the atmospheric seal has been compromised.

StorageWorkflow S1 Step 1: Lyophilize (Remove THF/Peroxides) S2 Step 2: BHT Addition (0.1% w/w) S1->S2 S3 Step 3: Transfer to Amber Glass Vial S2->S3 S4 Step 4: 3x Vacuum/Argon Cycles via Septum S3->S4 S5 Step 5: Crimp Seal & Store at -20°C S4->S5

Fig 2: Step-by-step workflow for the inert handling and long-term storage of indeno-furan APIs.

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: N
  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates Source: International Journal of Pharmaceutical Sciences (ijpsjournal.com)
  • CN104224741A - Ramelteon composition and tablet thereof Source: Google P
  • SEPARATION AND ESTIMATION OF PROCESS RELATED IMPURITIES AND DEGRADATION PRODUCTS OF LEVETIRACETAM IN SOLID PHARMACEUTICAL FORMULATION USING ION-PAIR CHROMATOGRAPHY(Contains Ramelteon Stability D

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 8H-indeno[5,4-b]furan vs. Indole Scaffold Binding at MT1/MT2 Receptors

Executive Summary The development of melatonergic drugs for circadian rhythm sleep disorders has historically been hindered by the pharmacokinetic limitations of the endogenous indole scaffold. The transition from the in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of melatonergic drugs for circadian rhythm sleep disorders has historically been hindered by the pharmacokinetic limitations of the endogenous indole scaffold. The transition from the indole core of melatonin to the 8H-indeno[5,4-b]furan scaffold—most notably realized in the drug ramelteon (TAK-375)—represents a masterclass in bioisosteric replacement. This guide provides an objective, data-driven comparison of these two scaffolds, detailing their binding affinities at MT1 and MT2 receptors, the structural causality behind their performance, and the gold-standard radioligand binding protocols used to evaluate them.

Scaffold Design & Mechanistic Causality

To understand the superiority of the 8H-indeno[5,4-b]furan scaffold in clinical applications, we must first analyze the structural liabilities of the endogenous indole.

Melatonin's indole scaffold is highly susceptible to oxidative metabolism by hepatic CYP1A2, resulting in a short half-life (< 1 hour) and poor oral bioavailability. Furthermore, the indole core lacks strict selectivity, exhibiting significant affinity for the MT3 binding site (quinone reductase 2), an enzyme not involved in sleep-wake regulation .

By replacing the nitrogen-containing pyrrole ring with an oxygen-containing dihydrofuran ring fused to a cyclopentane, the 8H-indeno[5,4-b]furan scaffold achieves three critical enhancements :

  • Metabolic Stability: The removal of the oxidatively labile indole nitrogen prevents rapid degradation, significantly extending the functional half-life and eliminating the high first-pass metabolism associated with indoles.

  • Receptor Selectivity: The rigidified indane-like structure restricts conformational flexibility. The oxygen atom acts as a precise hydrogen-bond acceptor in the MT1/MT2 transmembrane pockets, drastically reducing off-target MT3 affinity.

  • Enhanced Affinity: The optimized hydrophobic interactions of the indeno-furan core drive MT1 and MT2 binding affinities into the low picomolar range, outperforming the endogenous indole.

Receptor Signaling Dynamics

Both scaffolds act as full agonists at the MT1 and MT2 receptors, which are Class A G-protein coupled receptors (GPCRs). Upon ligand binding, these receptors predominantly couple to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP .

Pathway Agonist Scaffold Ligand (Indole/Indenofuran) Receptor MT1 / MT2 (GPCR) Agonist->Receptor Binds Gi Gi/Go Protein (α-subunit) Receptor->Gi Activates AC Adenylyl Cyclase (Enzyme) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Downregulates

Fig 1: MT1/MT2 GPCR signaling pathway illustrating Gi-mediated inhibition of adenylyl cyclase.

Quantitative Binding Data

The following table summarizes the in vitro receptor binding characteristics of the endogenous indole scaffold (Melatonin) versus the synthetic 8H-indeno[5,4-b]furan scaffold (Ramelteon). Data is derived from competitive radioligand binding assays using Chinese Hamster Ovary (CHO) cells expressing human receptors .

Target ReceptorFunction / LocalizationIndole Scaffold (Melatonin) Ki​ 8H-indeno[5,4-b]furan (Ramelteon) Ki​ Fold Improvement
MT1 (Human) SCN; Sleep initiation80.0 pM14.0 pM~5.7x higher affinity
MT2 (Human) SCN; Circadian rhythm383.0 pM112.0 pM~3.4x higher affinity
MT3 (Hamster) Quinone reductase 224.1 nM2650.0 nM~110x lower affinity (Enhanced Selectivity)

Experimental Methodology: Radioligand Binding Assay

To objectively compare the binding affinities of these scaffolds, the gold-standard protocol is the competitive radioligand binding assay using 2-[125I]iodomelatonin. As a Senior Application Scientist, I emphasize that this protocol must be designed as a self-validating system to ensure data integrity. We utilize CHO cells because they lack endogenous MT receptors, providing a zero-background environment .

Workflow Step1 1. Membrane Prep Isolate CHO-hMT1/2 membranes Step2 2. Assay Assembly Buffer + Mg2+ + Ligands Step1->Step2 Step3 3. Incubation Equilibrate at 25°C for 60 min Step2->Step3 Step4 4. Vacuum Filtration GF/B filters (PEI pre-soaked) Step3->Step4 Step5 5. Quantification Gamma Scintillation Counting Step4->Step5 Step6 6. Data Analysis Cheng-Prusoff Ki Calculation Step5->Step6

Fig 2: Step-by-step workflow for the 2-[125I]iodomelatonin competitive radioligand binding assay.

Step-by-Step Protocol & Mechanistic Causality
  • Membrane Preparation :

    • Action : Harvest CHO cells stably expressing human MT1 or MT2 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 30 minutes.

    • Causality : Ultracentrifugation isolates the lipid membrane fraction where the GPCRs are embedded, removing cytosolic enzymes that could artificially degrade the test compounds during the assay.

  • Assay Buffer Formulation :

    • Action : Resuspend the membrane pellet in assay buffer containing 50 mM Tris-HCl, 1 mM EDTA, and 5 mM MgCl₂.

    • Causality : The inclusion of Mg²⁺ is critical. Divalent cations stabilize the receptor-G-protein complex, locking the GPCR in its high-affinity state for agonists. Without Mg²⁺, binding affinity measurements for the 8H-indeno[5,4-b]furan scaffold would be artificially low.

  • Competitive Incubation :

    • Action : In a 96-well plate, combine 50 µg of membrane protein, 200 pM of 2-[125I]iodomelatonin (specific activity ~2200 Ci/mmol), and varying concentrations of the test scaffold ( 10−12 to 10−5 M). Incubate at 25°C for 60 minutes.

    • Causality : 2-[125I]iodomelatonin is chosen over tritiated ligands due to its exceptionally high specific activity, allowing for the detection of low-density receptor populations. The 60-minute incubation ensures thermodynamic equilibrium is reached.

  • Self-Validation Controls :

    • Action : Include wells with 10 µM unlabeled melatonin to define Non-Specific Binding (NSB). In a parallel run, include wells with 100 µM GTPγS.

    • Causality : 10 µM melatonin saturates all specific MT sites; any remaining radioactivity represents non-specific lipid binding. Adding GTPγS (a non-hydrolyzable GTP analog) uncouples the G-protein from the receptor, shifting the receptor to a low-affinity state. If the test compound is a true agonist, its apparent affinity will decrease in the presence of GTPγS, validating its functional agonism .

  • Termination and Filtration :

    • Action : Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.

    • Causality : PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the highly lipophilic radioligand from sticking to the filter and causing false-positive background noise. Ice-cold buffer slows the dissociation rate ( koff​ ) during washing.

  • Quantification and Analysis :

    • Action : Measure filter radioactivity using a gamma counter. Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

    • Causality : The Cheng-Prusoff equation corrects for the concentration ( [L] ) and affinity ( Kd​ ) of the radioligand used, providing an absolute affinity constant ( Ki​ ) that allows for direct comparison between the indole and indeno-furan scaffolds across different laboratories.

References

  • Kato K, Hirai K, Nishiyama K, et al. "Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist." Neuropharmacology, 2005. URL:[Link]

  • Miyamoto M. "Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders." Therapeutics and Clinical Risk Management, 2009. URL:[Link]

  • Zlotos DP, et al. "A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity." International Journal of Molecular Sciences, 2013. URL:[Link]

  • Torres-Farfan C, et al. "mt1 Melatonin Receptor in the Primate Adrenal Gland: Inhibition of Adrenocorticotropin-Stimulated Cortisol Production by Melatonin." Endocrinology, 2001. URL:[Link]

  • Popović B, et al. "Carbamate Insecticides Target Human Melatonin Receptors." Chemical Research in Toxicology, 2016. URL:[Link]

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